(S)-4C3HPG
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSAQLJWLCLOX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85148-82-9 | |
| Record name | 4-Carboxy-3-hydroxyphenylglycine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085148829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxy-3-hydroxy-L-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CARBOXY-3-HYDROXYPHENYLGLYCINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFS3SIU1ME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-4C3HPG: A Dual-Action Ligand at Metabotropic Glutamate Receptors
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a pivotal pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs), exhibiting a unique dual mechanism of action. It functions as a competitive antagonist at Group I mGluRs, specifically mGluR1, and as an agonist at Group II mGluRs, including mGluR2 and mGluR3. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on receptor signaling, presenting quantitative data on its potency, and outlining the experimental protocols used for its characterization.
Core Mechanism of Action
This compound's pharmacological profile is defined by its differential activity at distinct mGluR subtypes. As a member of the phenylglycine family of glutamate analogs, its structure allows it to bind to the orthosteric site of these receptors, the same site where the endogenous ligand glutamate binds.
At Group I mGluRs , represented by mGluR1 and mGluR5, this compound acts as a competitive antagonist. By occupying the glutamate binding site on mGluR1, it prevents the receptor's activation by glutamate. This antagonistic action blocks the canonical Group I mGluR signaling cascade, which involves the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Conversely, at Group II mGluRs , which include mGluR2 and mGluR3, this compound functions as an agonist. Its binding to these receptors activates the associated Gi/o G-protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently diminishes the activity of protein kinase A (PKA).
This dual activity makes this compound a valuable tool for dissecting the physiological and pathological roles of Group I versus Group II mGluRs in the central nervous system.
Quantitative Pharmacological Data
The potency of this compound at different mGluR subtypes has been quantified in various in vitro studies. The following tables summarize the key quantitative data for its antagonist and agonist activities.
| Antagonist Activity at mGluR1 | |
| Parameter | Value |
| IC50 (inhibition of quisqualate-stimulated phosphoinositide hydrolysis) | 15 µM[1] |
| IC50 (inhibition of quisqualate-stimulated phosphoinositide hydrolysis in cerebellar granule cells) | 41 µM |
| Agonist Activity at Group II mGluRs | |
| Parameter | Observation |
| Rank Order of Potency (GTPase Assay) | DCG-IV > L-CCG-I > L-glutamate ≥ (2R,4R)-APDC > (1S,3R)-ACPD > This compound > (S)-3C4HPG > ibotenate |
Note: While the agonist activity of this compound at Group II mGluRs is well-established, specific EC50 values from cAMP or GTPase assays are not consistently reported in the readily available literature. The rank order of potency from GTPase activity assays provides a qualitative measure of its efficacy relative to other known Group II mGluR agonists.
Signaling Pathways
The differential action of this compound on Group I and Group II mGluRs triggers distinct downstream signaling cascades.
Experimental Protocols
The characterization of this compound's dual activity has been achieved through a combination of key in vitro assays.
Phosphoinositide Hydrolysis Assay (for mGluR1 Antagonism)
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation, to determine the antagonist potency of this compound at mGluR1.
Experimental Workflow:
Detailed Methodology (based on Brabet et al., 1995):
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat mGluR1a were cultured in a suitable medium supplemented with fetal calf serum and antibiotics.
-
Labeling: Cells were seeded in 24-well plates and labeled for 24-48 hours with [³H]myo-inositol in inositol-free medium.
-
Pre-incubation: Prior to stimulation, cells were washed and pre-incubated for 10 minutes in a buffer containing LiCl. This compound at various concentrations was added during this step.
-
Stimulation: Cells were then stimulated with a fixed concentration of a Group I mGluR agonist, such as quisqualate, for a defined period (e.g., 30 minutes).
-
Reaction Termination and Lysis: The reaction was stopped by the addition of a cold acid solution (e.g., perchloric acid). The cell lysates were then neutralized.
-
Separation of Inositol Phosphates: The total inositol phosphates were separated from free [³H]myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Quantification: The amount of [³H]inositol phosphates was determined by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced inositol phosphate (B84403) accumulation (IC50) was calculated by non-linear regression analysis.
GTPase Assay (for mGluR2/3 Agonism)
This assay measures the rate of GTP hydrolysis to GDP upon receptor activation, providing a direct measure of G-protein coupling and agonist efficacy at Gi/o-coupled receptors like mGluR2 and mGluR3.
Experimental Workflow:
Detailed Methodology (based on Tanabe et al., 2000):
-
Membrane Preparation: Crude synaptic membranes were prepared from rat cerebral cortex or from cells heterologously expressing the mGluR of interest. Tissues or cells were homogenized in a buffered solution and centrifuged to pellet the membranes.
-
Incubation: The membrane preparation was incubated in a reaction buffer containing MgCl₂, EGTA, and other components at 30°C. The reaction was initiated by the addition of [γ-³²P]GTP and various concentrations of this compound or other agonists.
-
GTP Hydrolysis: The mixture was incubated for a specific time (e.g., 20 minutes) to allow for agonist-stimulated GTP hydrolysis by the activated G-proteins.
-
Reaction Termination and Separation: The reaction was terminated by the addition of a cold phosphate buffer containing activated charcoal. The charcoal binds the unhydrolyzed [γ-³²P]GTP, while the liberated [³²P]Pi remains in the supernatant. The mixture was then centrifuged to pellet the charcoal.
-
Quantification: An aliquot of the supernatant containing the [³²P]Pi was collected, and the radioactivity was measured using a liquid scintillation counter.
-
Data Analysis: The amount of [³²P]Pi produced was plotted against the agonist concentration to determine the potency of this compound, either as an EC50 value or by comparing its maximal effect and potency to other known agonists to establish a rank order.
Electrophysiological Recordings
Electrophysiology is used to assess the functional consequences of this compound's action on neuronal activity. For example, by recording from hippocampal neurons, researchers can observe how the compound modulates synaptic transmission and neuronal excitability.
Experimental Workflow:
Detailed Methodology (General procedure for hippocampal slice recording):
-
Slice Preparation: Animals were anesthetized and decapitated. The brain was rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Transverse hippocampal or cortical slices (e.g., 300-400 µm thick) were prepared using a vibratome.
-
Incubation: Slices were allowed to recover in oxygenated ACSF at room temperature for at least one hour before recording.
-
Recording: A single slice was transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated ACSF. Whole-cell patch-clamp recordings were made from visually identified pyramidal neurons in regions like the CA1 or CA3 of the hippocampus, or layer II/III of the cortex.
-
Baseline Recording: Stable baseline recordings of synaptic events (e.g., excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs) or membrane potential were obtained.
-
Drug Application: this compound was applied to the slice via the perfusion bath at a known concentration.
-
Effect Recording: Changes in the amplitude, frequency, and kinetics of synaptic currents, or changes in the resting membrane potential and input resistance, were recorded in the presence of the drug.
-
Data Analysis: The recorded data were analyzed to determine the effect of this compound on synaptic transmission and neuronal excitability, providing insights into its functional consequences as an mGluR ligand.
Conclusion
This compound is a critically important pharmacological agent for the study of metabotropic glutamate receptors due to its distinct dual mechanism of action. Its ability to selectively antagonize mGluR1 while concurrently activating mGluR2/3 allows for the precise dissection of the roles of these receptor groups in complex neuronal processes. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and modulate the glutamatergic system. Further research to precisely quantify its agonist potency at mGluR2 and mGluR3 will continue to refine our understanding of this versatile compound.
References
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG): A Dual-Acting Ligand at Metabotropic Glutamate Receptors
An In-depth Technical Guide on its Function as an mGluR1a Antagonist and mGluR2 Agonist
Abstract
(S)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (S)-4C3HPG, is a phenylglycine derivative that exhibits a unique pharmacological profile as a dual-acting ligand on metabotropic glutamate (B1630785) receptors (mGluRs). It functions as a competitive antagonist at the mGluR1a subtype and as an agonist at the mGluR2 subtype.[1][2][3][4] This distinct combination of activities makes this compound a valuable pharmacological tool for dissecting the complex roles of these receptors in the central nervous system (CNS) and a compound of interest in the development of therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with the dual action of this compound.
Introduction to Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the CNS.[5] There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[5][6]
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[7][8]
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are predominantly found on presynaptic terminals and are coupled to Gαi/o proteins.[9] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10]
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gαi/o and are primarily located presynaptically, functioning to reduce neurotransmitter release.
The distinct localization and signaling cascades of these receptor groups allow for fine-tuned regulation of glutamatergic neurotransmission.
Pharmacological Profile of this compound
This compound demonstrates a unique dual activity, selectively targeting Group I and Group II mGluRs with opposing effects.
Antagonistic Activity at mGluR1a
This compound acts as a competitive antagonist at the mGluR1a receptor.[1][11] It competes with the endogenous ligand, glutamate, for the binding site on the receptor, thereby preventing its activation. This antagonistic action blocks the downstream signaling cascade associated with mGluR1a, including the mobilization of intracellular calcium.[1]
Agonistic Activity at mGluR2
In contrast to its effects on mGluR1a, this compound functions as an agonist at the mGluR2 receptor.[1][4] By activating mGluR2, it initiates the Gαi/o-mediated signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This presynaptic inhibition results in a decrease in glutamate release.[10]
Quantitative Pharmacological Data
The potency of this compound at mGluR1a and mGluR2 has been characterized in various in vitro studies. The following tables summarize the available quantitative data.
| Receptor | Assay Type | Parameter | Value (µM) | Reference |
| mGluR1a | Antagonism of Glutamate Action | pA2 | 4.38 | [1] |
| mGluR1a | Antagonist Activity | IC50 | 15 | [12] |
| mGluR2 | Agonist Activity | EC50 | 20 | [13] |
| mGluR2 | GTPase Stimulation | EC50 | 37 | [4] |
Table 1: Antagonistic and Agonistic Potency of this compound.
| Compound | Receptor | Agonist Potency (EC50 or Rank Order) | Antagonist Potency (pA2 or Rank Order) |
| This compound | mGluR1 | No definite agonist activity | Potent antagonist (pA2 = 4.38 for (RS)-4C3HPG) |
| mGluR2 | Effective agonist (L-glutamate > this compound > (S)-3C4HPG > (S)-4CPG) | Not applicable | |
| (S)-3HPG | mGluR1 | Agonist | Not applicable |
| (S)-4CPG | mGluR1 | No definite agonist activity | Antagonist (pA2 = 4.46) |
| mGluR2 | Agonist | Not applicable | |
| (+)-αM4CPG | mGluR1 | No definite agonist activity | Antagonist (pA2 = 4.38) |
Table 2: Comparative Phenylglycine Derivative Activities at mGluR1 and mGluR2.[1]
Signaling Pathways
The dual action of this compound can be visualized through its influence on the distinct signaling pathways of mGluR1a and mGluR2.
Figure 1: Antagonistic effect of this compound on the mGluR1a signaling pathway.
Figure 2: Agonistic effect of this compound on the mGluR2 signaling pathway.
Experimental Protocols
The characterization of this compound's activity relies on specific in vitro assays that measure receptor binding and function.
Radioligand Binding Assay (for Antagonism at mGluR1a)
This assay determines the ability of this compound to displace a radiolabeled ligand from the mGluR1a receptor.
Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for mGluR1a.
Materials:
-
Membranes from cells expressing recombinant human or rat mGluR1a.[14]
-
Radiolabeled antagonist or agonist (e.g., [3H]L-Quisqualic Acid).[14]
-
This compound and other unlabeled competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing mGluR1a through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.[16]
-
Filtration: Rapidly filter the reaction mixture through the filter plates to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value.
Figure 3: Workflow for a radioligand binding assay.
Phosphoinositide (PI) Turnover Assay (for Antagonism at mGluR1a)
This functional assay measures the ability of this compound to inhibit agonist-induced PI hydrolysis, a key downstream event of mGluR1a activation.
Objective: To determine the functional antagonist potency of this compound at mGluR1a.
Materials:
-
CHO or HEK293 cells stably expressing mGluR1a.
-
[3H]myo-inositol.
-
A known mGluR1 agonist (e.g., L-Quisqualic acid or L-glutamate).[14]
-
This compound.
-
Lithium chloride (LiCl) solution.
-
Dowex anion-exchange resin.
Procedure:
-
Cell Labeling: Culture mGluR1a-expressing cells in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulation: Add a fixed concentration of an mGluR1a agonist to stimulate PI hydrolysis and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the water-soluble inositol phosphates.
-
Separation: Separate the total [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the agonist-induced accumulation of [3H]inositol phosphates as a function of this compound concentration to determine its IC50.
[35S]GTPγS Binding Assay (for Agonism at mGluR2)
This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, which is an early step in Gαi/o-coupled receptor activation.
Objective: To determine the agonist potency (EC50) and efficacy of this compound at mGluR2.
Materials:
-
Membranes from cells expressing recombinant mGluR2.
-
[35S]GTPγS.
-
This compound and other test compounds.
-
GDP.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2).[17]
Procedure:
-
Assay Setup: Combine mGluR2-expressing membranes, GDP, and varying concentrations of this compound in the assay buffer.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for a specific time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by rapid filtration through filter plates.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal stimulation (Emax).
Conclusion
This compound is a pivotal pharmacological tool with a well-characterized dual action as an mGluR1a antagonist and an mGluR2 agonist. This unique profile allows for the simultaneous inhibition of postsynaptic excitatory signaling mediated by mGluR1a and the enhancement of presynaptic inhibition via mGluR2 activation. The data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating these two key metabotropic glutamate receptors in various CNS disorders, including epilepsy, Parkinson's disease, and anxiety.[2][3]
References
- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of metabotropic glutamate receptor antagonists on bursting activity in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 8. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. znaturforsch.com [znaturforsch.com]
- 15. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Agonist-Antagonist Profile of (S)-4-Carboxy-3-hydroxyphenylglycine: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Carboxy-3-hydroxyphenylglycine, commonly abbreviated as (S)-4C3HPG, is a phenylglycine derivative that has garnered significant interest in the field of neuropharmacology due to its complex and multifaceted interactions with metabotropic glutamate (B1630785) receptors (mGluRs). These G protein-coupled receptors play a crucial role in modulating synaptic transmission and neuronal excitability, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders. This compound is distinguished by its unique pharmacological profile, acting as both an antagonist at Group I mGluRs and an agonist at Group II mGluRs. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of the signaling pathways it modulates.
Pharmacological Profile and Quantitative Data
This compound exhibits a dual activity profile, selectively antagonizing Group I mGluRs (mGluR1 and mGluR5) while concurrently activating Group II mGluRs (mGluR2 and mGluR3). This complex pharmacology is critical for interpreting its biological effects. The quantitative metrics of its potency and efficacy at these receptor subtypes are summarized below.
Antagonist Activity at Group I Metabotropic Glutamate Receptors
This compound competitively inhibits the function of mGluR1a and mGluR5a, which are coupled to the phosphoinositide (PI) hydrolysis pathway. Its potency varies between these two receptor subtypes, demonstrating a degree of selectivity for mGluR1a.
| Receptor Subtype | Assay Type | Measured Parameter | Value (µM) | Cell/Tissue System | Reference |
| mGluR1a | Glutamate-stimulated PI hydrolysis | IC50 | 15 ± 3 | Baby Hamster Kidney (BHK) cells | [1] |
| mGluR1a | [3H]Glutamate Binding | EC50 | 5 ± 1 | Baby Hamster Kidney (BHK) cells | [1] |
| mGluR1 (native) | Quisqualate-stimulated PI hydrolysis | IC50 | 41 | Rat Cultured Cerebellar Granule Cells | [2] |
| mGluR5a | Quisqualate-stimulated PI hydrolysis | IC50 | 53 - 280 | Not specified | [3] |
Agonist Activity at Group II Metabotropic Glutamate Receptors
In contrast to its effects on Group I receptors, this compound functions as an agonist at mGluR2, activating the receptor to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP).
| Receptor Subtype | Assay Type | Measured Parameter | Value (µM) | Cell/Tissue System | Reference |
| mGluR2 | Inhibition of Forskolin-stimulated cAMP formation | EC50 | 21 ± 4 | Baby Hamster Kidney (BHK) cells | [1] |
Mechanism of Action and Signaling Pathways
The dual functionality of this compound results in the modulation of two distinct intracellular signaling cascades.
Group I mGluR Antagonism: Inhibition of Phosphoinositide Hydrolysis
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins. Upon activation by an agonist like glutamate, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By acting as an antagonist, this compound blocks this cascade, preventing the downstream signaling events.
Group II mGluR Agonism: Inhibition of cAMP Formation
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/o proteins. When activated by an agonist such as this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently affects the activity of downstream effectors like protein kinase A (PKA).
Neuroprotective Effects
The unique pharmacological profile of this compound contributes to its observed neuroprotective properties. Specifically, it has been shown to attenuate excitotoxic neuronal death induced by N-methyl-D-aspartate (NMDA) and oxygen-glucose deprivation. This neuroprotection is thought to be mediated by its agonist activity at the "inhibitory" mGluRs 2/3, which leads to a reduction in neuronal cAMP levels, thereby negatively modulating NMDA receptor-mediated excitotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Phosphoinositide (PI) Hydrolysis Assay in Brain Slices
This assay measures the accumulation of inositol phosphates, a downstream product of Group I mGluR activation.
1. Brain Slice Preparation:
-
Neonatal rat brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2.[4]
-
Coronal brain slices (350-400 µm) are prepared using a vibratome.[4]
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.[4]
2. Radiolabeling:
-
Slices are incubated for 24 hours in aCSF containing [3H]myo-inositol to label the membrane phosphoinositides.[5]
3. Stimulation:
-
After labeling, slices are washed and pre-incubated in aCSF containing LiCl (10 mM) for 15-60 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.[5][6]
-
Slices are then incubated with the glutamate receptor agonist (e.g., quisqualate or glutamate) in the presence or absence of varying concentrations of this compound for a defined period (e.g., 2 hours).[5]
4. Extraction and Quantification:
-
The reaction is terminated by the addition of a chloroform/methanol mixture.
-
The aqueous phase, containing the inositol phosphates, is separated.
-
[3H]Inositol monophosphates are isolated using ion-exchange chromatography and quantified by liquid scintillation counting.[5]
5. Data Analysis:
-
The amount of [3H]inositol monophosphate accumulation is expressed as a percentage of the response to the agonist alone.
-
IC50 values are calculated from the concentration-response curves for this compound's inhibition of the agonist-induced response.
Forskolin-Stimulated cAMP Accumulation Assay in Stably Transfected Cells
This assay is used to determine the agonist activity of this compound at Gi/o-coupled receptors like mGluR2.
1. Cell Culture:
-
Baby Hamster Kidney (BHK) cells stably expressing the mGluR2 subtype are cultured in appropriate media.
2. Assay Procedure:
-
Cells are harvested and resuspended in a stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[3]
-
A solution containing forskolin (B1673556) is prepared. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP levels.[7]
-
The cell suspension is added to assay plates containing varying concentrations of this compound.
-
The forskolin solution is then added to all wells (except for basal controls) to stimulate cAMP production.[7]
-
The plates are incubated at room temperature for a specified time (e.g., 15-30 minutes) to allow for receptor activation and modulation of cAMP levels.[8]
3. Detection:
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, such as a homogenous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[8]
4. Data Analysis:
-
The reduction in forskolin-stimulated cAMP levels in the presence of this compound is quantified.
-
EC50 values are determined from the concentration-response curves.
NMDA-Induced Excitotoxicity Assay in Murine Cortical Cultures
This assay assesses the neuroprotective effects of this compound against excitotoxic neuronal death.
1. Primary Cortical Culture Preparation:
-
Cortices are dissected from fetal mice (e.g., gestational day 16).[9]
-
The tissue is dissociated into single cells and plated on polyornithine-coated multiwell plates.[9]
-
Cultures are maintained in vitro for a period (e.g., 11-14 days) to allow for neuronal maturation.
2. Excitotoxic Insult:
-
The growth medium is replaced with a balanced salt solution.
-
Cultures are exposed to a toxic concentration of NMDA (e.g., 30-300 µM) with glycine (B1666218) (e.g., 10 µM) for a short duration (e.g., 5-20 minutes) in the presence or absence of this compound.[1]
-
The exposure is terminated by washing the cultures and returning them to the original growth medium.
3. Assessment of Neuronal Death:
-
After 24 hours, neuronal death is quantified.[1]
-
A common method is to measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged neurons. LDH release is an indicator of lost plasma membrane integrity.
-
Alternatively, cells can be stained with fluorescent dyes that differentiate between live and dead cells, or assessed for morphological changes like pyknotic nuclei.[1]
4. Data Analysis:
-
The reduction in NMDA-induced neuronal death in the presence of this compound is calculated and expressed as a percentage of protection.
Conclusion
(S)-4-Carboxy-3-hydroxyphenylglycine stands out as a valuable pharmacological tool for the investigation of metabotropic glutamate receptor function. Its dual activity as a Group I mGluR antagonist and a Group II mGluR agonist provides a unique mechanism for modulating glutamatergic neurotransmission. The neuroprotective effects demonstrated in preclinical models highlight its potential as a lead compound for the development of novel therapeutics for conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the complex biological activities of this compound. Further research into the subtype selectivity and in vivo efficacy of this compound will be crucial in translating its pharmacological promise into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. jneurosci.org [jneurosci.org]
- 9. jneurosci.org [jneurosci.org]
The Pharmacological Profile of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) in the Central Nervous System: A Technical Guide
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a phenylglycine derivative that has garnered significant interest within the neuroscience and drug development communities for its unique pharmacological profile. Acting as a mixed antagonist for Group I metabotropic glutamate (B1630785) receptors (mGluRs) and an agonist for Group II mGluRs, this compound presents a compelling case for therapeutic intervention in a variety of neurological disorders characterized by excitotoxicity and neuronal damage. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its receptor binding affinity, functional activity, and demonstrated effects in preclinical in vivo models.
Receptor Binding and Functional Activity
This compound exhibits a dualistic activity profile, selectively targeting different groups of metabotropic glutamate receptors. This differential activity is central to its neuroprotective effects observed in various models of neuronal injury.
Group I mGluR Antagonism
This compound acts as a competitive antagonist at Group I mGluRs, which include mGluR1 and mGluR5. These receptors are typically coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium concentrations. By antagonizing these receptors, this compound can mitigate the downstream effects of excessive glutamate release, a key factor in excitotoxic neuronal death.
Group II mGluR Agonism
Conversely, this compound functions as an agonist at Group II mGluRs, comprising mGluR2 and mGluR3. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling pathway is generally associated with a reduction in neuronal excitability and neurotransmitter release. The agonistic action of this compound at these receptors contributes to its neuroprotective profile by dampening excessive glutamatergic transmission.
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Receptor Subtype | Activity | Quantitative Data | Method | Reference |
| mGluR1 | Antagonist | IC50: 15 µM | Inhibition of quisqualate-induced phosphoinositide (PI) hydrolysis | [1] |
| Group II mGluRs | Agonist | Rank order of potency: DCG-IV > L-CCG-I > L-glutamate ≥ (2R,4R)-APDC > (1S,3R)-ACPD > This compound > (S)-3C4HPG > ibotenate | Agonist-induced high-affinity GTPase activity in rat cerebral cortical membranes | [2] |
In Vivo Pharmacological Effects
The neuroprotective properties of this compound have been demonstrated in several preclinical models of acute neuronal injury. These studies highlight its potential as a therapeutic agent for conditions such as traumatic brain injury, stroke, and excitotoxic insults.
Neuroprotection in Traumatic Brain Injury (TBI)
In a mouse model of controlled cortical impact TBI, pretreatment with this compound has been shown to attenuate neurological deficits and cerebral edema. The compound also dose-dependently decreased the concentration of glutamate in the cerebrospinal fluid and reduced the expression of pro-inflammatory cytokines, TNF-α and IL-1β, in the injured cortex. These findings suggest that this compound exerts its neuroprotective effects in TBI by suppressing glutamate excitotoxicity and inhibiting the subsequent inflammatory cascade.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Traumatic Brain Injury
| Animal Model | Dosing Regimen | Outcome Measures | Key Findings | Reference |
| Controlled Cortical Impact (CCI) in mice | 1, 5, and 10 mg/kg, intraperitoneally (i.p.), 30 minutes before TBI | Neurological deficit scores, cerebral water content, glutamate concentration in CSF, TNF-α and IL-1β mRNA expression | Significant attenuation of neurological deficits and cerebral edema at 5 and 10 mg/kg. Dose-dependent decrease in glutamate and inflammatory cytokines. | [3] |
Protection Against Excitotoxicity
This compound has demonstrated significant neuroprotective effects in a rat model of Huntington's disease, where striatal neurons are damaged by the excitotoxin quinolinic acid. Co-injection of this compound with quinolinic acid significantly reduced the volume of the resulting lesion, highlighting its ability to counteract excitotoxic neuronal death.
Table 3: In Vivo Efficacy of this compound in a Rat Model of Quinolinic Acid-Induced Striatal Lesion
| Animal Model | Dosing Regimen | Outcome Measure | Key Findings | Reference |
| Quinolinic acid-induced striatal lesion in rats | 500 and 1000 nmol, co-injected with quinolinic acid | Lesion volume | Significant reduction in lesion volume by 52% and 89% at 500 and 1000 nmol, respectively. | [4] |
Attenuation of Ischemic Brain Injury
In a gerbil model of global ischemia, this compound has been shown to protect vulnerable hippocampal neurons from delayed neuronal death. Administration of the compound before or shortly after the ischemic insult resulted in a significant preservation of CA1 pyramidal neurons. This suggests a potential therapeutic window for this compound in the treatment of ischemic stroke.
Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments cited in this guide.
GTPase Activity Assay
-
Objective: To assess the functional activity of this compound at metabotropic glutamate receptors.
-
Method: Agonist-induced high-affinity GTPase activity was measured in rat cerebral cortical membranes. The assay quantifies the hydrolysis of [γ-³²P]GTP to [³²P]Pi in the presence of the test compound. The low-affinity GTPase activity was subtracted from the total activity to determine the high-affinity component, which reflects G-protein activation by the receptor.
-
Key Parameters:
-
Membrane Preparation: Cerebral cortices from rats were homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: Membranes were incubated with [γ-³²P]GTP and various concentrations of this compound or other reference compounds.
-
Data Analysis: The amount of [³²P]Pi produced was quantified to determine the rate of GTP hydrolysis, and the rank order of potency for different agonists was established.[2]
-
Controlled Cortical Impact (CCI) Model of TBI in Mice
-
Objective: To induce a focal traumatic brain injury to evaluate the neuroprotective effects of this compound.
-
Method: Anesthetized mice were subjected to a craniotomy to expose the cerebral cortex. A pneumatic or electromagnetic impactor with a specific tip diameter was used to deliver a controlled impact to the exposed brain tissue at a defined velocity and depth.
-
Key Parameters:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Anesthesia: Isoflurane or a combination of ketamine and xylazine (B1663881) is typically used.
-
Craniotomy: A craniotomy of 4-5 mm in diameter is performed over the parietal cortex.
-
Impact Parameters: Impactor tip diameters of 3 mm are typical for mice. Impact velocities can range from 3 to 6 m/s, with impact depths of 1 to 2.5 mm.[3][5][6][7][8]
-
Drug Administration: this compound was administered intraperitoneally 30 minutes prior to the induction of TBI.[3]
-
Outcome Assessment: Neurological function was assessed using a neurological severity score. Cerebral edema was measured by comparing the wet and dry weight of the brain tissue. Glutamate levels in the cerebrospinal fluid were quantified, and gene expression of inflammatory cytokines was measured using real-time RT-PCR.[3]
-
Quinolinic Acid-Induced Striatal Lesion in Rats
-
Objective: To model the excitotoxic neurodegeneration seen in Huntington's disease and to assess the neuroprotective effects of this compound.
-
Method: Anesthetized rats were placed in a stereotaxic frame, and a Hamilton syringe was used to inject quinolinic acid, with or without this compound, directly into the striatum.
-
Key Parameters:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced, for example, with ketamine.
-
Stereotaxic Injection: The injection coordinates for the striatum are typically determined relative to bregma (e.g., AP: +1.0 to +1.2 mm; ML: ±2.5 to ±2.8 mm; DV: -4.5 to -5.5 mm from dura).[9][10]
-
Drug Administration: this compound was co-injected with quinolinic acid into the striatum.[4]
-
Outcome Assessment: Seven days after the injection, the animals were sacrificed, and brain sections were stained to visualize and quantify the lesion volume.
-
Global Ischemia Model in Gerbils
-
Objective: To induce global cerebral ischemia to evaluate the neuroprotective effects of this compound on hippocampal neurons.
-
Method: The bilateral common carotid arteries of anesthetized gerbils were occluded for a specific duration to induce global forebrain ischemia. After the ischemic period, the occlusion was released to allow for reperfusion.
-
Key Parameters:
-
Animal Model: Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to forebrain ischemia following carotid artery occlusion.
-
Anesthesia: Anesthesia is induced for the surgical procedure.
-
Ischemia Duration: The duration of bilateral common carotid artery occlusion can vary, with studies using durations from 3 to 15 minutes to induce varying degrees of neuronal damage.[5][11]
-
Drug Administration: The specific timing and route of this compound administration in the cited study would need to be detailed from the primary literature.
-
Outcome Assessment: After a survival period (e.g., 7 days), the brains were processed for histological analysis to assess the extent of neuronal death, particularly in the CA1 region of the hippocampus.
-
Signaling Pathways
The dual action of this compound on Group I and Group II mGluRs results in the modulation of two distinct intracellular signaling cascades.
Group I mGluR Antagonism and Gq Signaling
By blocking Group I mGluRs, this compound prevents the Gq-protein-mediated activation of Phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent rise in intracellular calcium and activation of Protein Kinase C (PKC) are thus attenuated. This is a key mechanism in reducing excitotoxicity.
References
- 1. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Controlled Cortical Impact Model: Applications, Considerations for Researchers, and Future Directions [frontiersin.org]
- 4. brieflands.com [brieflands.com]
- 5. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Modified Controlled Cortical Impact Technique to Model Mild Traumatic Brain Injury Mechanics in Mice [frontiersin.org]
- 8. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Electroacupuncture on an Animal Model of Bilateral Common Carotid Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bilateral Common Carotid Artery Occlusion as an Adequate Preconditioning Stimulus to Induce Early Ischemic Tolerance to Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG): A Technical Guide on its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (S)-4C3HPG, is a pivotal pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). This phenylglycine derivative exhibits a unique dualistic activity, functioning as a competitive antagonist at group I mGluRs, specifically mGluR1a, and as an agonist at group II mGluRs, with a notable effect on mGluR2. This distinct pharmacological profile allows for the dissection of the roles of these receptor groups in various physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental methodologies associated with this compound.
Pharmacological Profile
This compound's pharmacological activity is characterized by its differential effects on distinct mGluR subtypes. Initial studies in the early 1990s identified phenylglycine derivatives as a new class of mGluR ligands. Subsequent research delineated the specific actions of the (S)-enantiomer of 4C3HPG.
Group I mGluR Antagonism
This compound acts as a competitive antagonist at group I mGluRs, with a pronounced effect on the mGluR1α subtype. This was first demonstrated by examining its ability to inhibit glutamate-stimulated phosphoinositide hydrolysis in cells expressing mGluR1α.[1] The antagonist properties are crucial for investigating the roles of group I mGluRs in synaptic plasticity, excitotoxicity, and various neurological disorders.
Group II mGluR Agonism
In contrast to its effects on group I receptors, this compound functions as an agonist for group II mGluRs (mGluR2 and mGluR3).[2][3] This agonist activity is characterized by the inhibition of adenylyl cyclase, a hallmark of Gi/o-coupled receptor activation. The rank order of agonist potency at mGluR2 has been established as L-glutamate > this compound > (S)-3C4HPG > (S)-4CPG.[2] This makes this compound a valuable tool for exploring the therapeutic potential of activating group II mGluRs, for conditions such as anxiety, schizophrenia, and epilepsy.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data from the initial characterization of this compound.
| Receptor Subtype | Activity | Parameter | Value | Reference |
| mGluR1 | Antagonist | pA2 | 4.38 | [2] |
| Group II mGluRs | Agonist | EC50 | 37 µM | [4] |
Experimental Protocols
The characterization of this compound's pharmacology relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for determining binding affinity)
This protocol provides a general framework for determining the binding affinity of this compound for mGluR subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at a specific mGluR subtype by competition with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the mGluR subtype of interest.
-
Radioligand specific for the mGluR subtype (e.g., [³H]LY341495 for group II mGluRs).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 10 mM MgCl₂).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add the varying concentrations of this compound to the wells.
-
For determining non-specific binding, add a saturating concentration of the non-specific binding control to a separate set of wells.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for determining functional agonism/antagonism)
This protocol is used to assess the functional activity of this compound at Gi/o-coupled mGluRs (group II and III) by measuring its effect on cAMP levels.
Objective: To determine the EC50 of this compound as a group II mGluR agonist by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
CHO or HEK293 cells stably expressing the group II mGluR of interest.
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
To determine agonist activity, add varying concentrations of this compound to the cells in the presence of a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
To determine antagonist activity at group I mGluRs, pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of a group I agonist (e.g., DHPG).
-
Plot the data as a dose-response curve and determine the EC50 or IC50 value.
Electrophysiology (for assessing effects on neuronal activity)
Whole-cell patch-clamp recording is a powerful technique to study the effects of this compound on neuronal excitability and synaptic transmission.
Objective: To characterize the effects of this compound on membrane potential and synaptic currents in neurons.
Materials:
-
Brain slices from a relevant brain region (e.g., hippocampus or striatum).
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes filled with internal solution.
-
Electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
-
This compound.
Procedure:
-
Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline membrane potential and synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).
-
Bath-apply this compound at a known concentration.
-
Record the changes in membrane potential and synaptic currents in the presence of the compound.
-
Wash out the compound and observe for recovery of the baseline activity.
-
Analyze the data to determine the effect of this compound on neuronal properties.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of group II mGluRs activated by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound at mGluR2.
Caption: Experimental workflow for this compound characterization.
Synthesis Overview
Conclusion
This compound remains an indispensable research tool for the pharmacological investigation of metabotropic glutamate receptors. Its unique profile as a group I antagonist and a group II agonist provides a means to selectively probe the functions of these receptor families. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to utilize this compound in their studies of glutamatergic signaling in the central nervous system. Further research may focus on developing ligands with even greater subtype selectivity to further unravel the complexities of mGluR function.
References
- 1. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG): An In-Depth Technical Guide on its Effects on Neuronal Signaling Pathways
Abstract: (S)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (S)-4C3HPG, is a potent phenylglycine derivative that exhibits a dual mechanism of action on metabotropic glutamate (B1630785) receptors (mGluRs). It functions as a competitive antagonist at the mGluR1a subtype and as an agonist at the mGluR2 subtype.[1][2] This unique pharmacological profile makes this compound a valuable tool for dissecting the complex roles of mGluR signaling in neuronal function and a compound of interest for its therapeutic potential in various neurological disorders. This document provides a comprehensive technical overview of the effects of this compound on key neuronal signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular interactions and cellular consequences.
Core Mechanism of Action: Dual Modulation of mGluR Subtypes
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[3] this compound's activity is centered on Group I and Group II mGluRs.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and couple to Gq/G11 proteins.[3] Their activation stimulates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC).[4] This compound acts as an antagonist at mGluR1a, blocking this signaling cascade. [1][2]
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are generally found on presynaptic terminals and are coupled to Gi/Go proteins.[3] Their activation inhibits the enzyme adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[3] This compound functions as an agonist at mGluR2, initiating this inhibitory pathway. [1][2]
Visualizing the Signaling Pathways
The dual action of this compound results in distinct downstream cellular effects. The following diagrams illustrate the pathways modulated by this compound.
Potential Downstream Effects on ERK1/2 Signaling
Both Gq and Gi/o-coupled pathways can converge on the Extracellular Signal-Regulated Kinase (ERK) pathway, a critical regulator of cell proliferation and survival.[6][7] While direct studies linking this compound to ERK phosphorylation are limited, its action on mGluRs suggests a potential for modulation. Gq can activate ERK via PKC, while the βγ subunits released from Gi/o can also trigger ERK activation.[6] The net effect of this compound on ERK would depend on the dominant pathway and cellular context.
Quantitative Data on Physiological Effects
The modulatory actions of this compound on neuronal signaling translate into significant neuroprotective and physiological effects observed in various preclinical models.
| Effect | Model | Compound Administration | Result | Reference |
| Neuroprotection (Excitotoxicity) | Quinolinic acid-induced striatal lesions in rats | 500 nmol, co-injected with quinolinic acid | 52% reduction in lesion volume | [8] |
| 1000 nmol, co-injected with quinolinic acid | 89% reduction in lesion volume | [8] | ||
| Neuroprotection (Ischemia) | Transient global ischemia in gerbils | 1 µM, intracerebroventricularly (i.c.v.), 20 min pre-ischemia | Pronounced neuroprotection in the hippocampal CA1 layer | [9] |
| Anticonvulsant Activity | Audiogenic seizures in DBA/2 mice | Not specified | Protects against seizures | [1] |
| Anti-parkinsonian Effect | Haloperidol-induced muscle rigidity in rats | 5 and 15 µ g/0.5 µl, bilateral intrastriatal injection | Decreased muscle rigidity and electromyographic activity | [10] |
Detailed Experimental Protocols
The characterization of this compound's effects on signaling pathways relies on a suite of established biochemical and electrophysiological assays. The following sections provide detailed methodologies for key experiments.
Phospholipase C (PLC) Activity Assay (IP3 Measurement)
This assay quantifies the production of IP3, a direct product of PLC activity, and is used to assess the antagonistic effect of this compound on Group I mGluRs.
-
1. Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing the mGluR1a subtype to high density in appropriate media.
-
2. Cell Stimulation: Plate cells and grow to confluence. Prior to the assay, starve cells of serum for several hours.
-
3. Compound Incubation: Pre-incubate a subset of cells with various concentrations of this compound for 15-30 minutes.
-
4. Agonist Stimulation: Add a known mGluR1 agonist (e.g., Glutamate or DHPG) to both control and this compound-treated cells to stimulate PLC activity.
-
5. Cell Lysis: After a short incubation period (typically < 1 minute), terminate the reaction and lyse the cells to release intracellular components.
-
6. IP3 Quantification: Measure the concentration of IP3 in the cell lysates using a commercially available ELISA kit or a competitive binding radioreceptor assay.[11][12]
-
7. Data Analysis: Plot the agonist-induced IP3 production against the concentration of this compound to determine its inhibitory potency (IC50).
Intracellular Calcium Imaging
This functional assay measures the increase in intracellular calcium resulting from PLC activation, providing a real-time readout of Group I mGluR activity.[3]
-
1. Cell Preparation: Plate cells expressing the target Group I mGluR in a 96- or 384-well black, clear-bottom plate.[3]
-
2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. This is often done at 37°C for 15-30 minutes, followed by incubation at room temperature.[13][14] Anionic pump inhibitors like probenecid (B1678239) may be added to prevent dye extrusion.[13]
-
3. Baseline Measurement: Use a fluorescent imaging system (e.g., FLIPR, FlexStation, or confocal microscope) to measure the baseline fluorescence (Excitation ~494 nm / Emission ~506 nm for Fluo-4).[13]
-
4. Compound Addition: To screen for antagonists, pre-incubate the cells with this compound.
-
5. Signal Detection: Inject a known agonist into the wells while continuously recording fluorescence. An increase in fluorescence intensity corresponds to a rise in intracellular calcium.[15]
-
6. Data Analysis: Analyze the kinetic data to determine the maximum fluorescence response or the area under the curve. Compare the agonist response in the presence and absence of this compound.
cAMP Inhibition Assay
This assay is used to measure the agonistic activity of this compound at Group II mGluRs by quantifying the inhibition of adenylyl cyclase.[3]
-
1. Cell Culture: Use cells stably expressing the mGluR2 subtype.
-
2. Cell Stimulation: Plate cells and treat them with an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.
-
3. Compound Addition: Concurrently, add this compound at various concentrations.
-
4. Incubation: Incubate the cells for a defined period to allow for the modulation of cAMP levels.
-
5. cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or an enzyme-fragment complementation assay.
-
6. Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production at each concentration of this compound to determine its potency (EC50).
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to determine if this compound modulates the downstream ERK signaling pathway by detecting the phosphorylated (activated) forms of ERK1 and ERK2.
-
1. Cell Culture and Treatment: Culture appropriate neuronal cells or mGluR-expressing cell lines. Treat cells with this compound alone or in combination with a primary agonist for a specified time course (e.g., 5, 15, 30 minutes).
-
2. Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
3. Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
4. SDS-PAGE and Transfer: Separate the protein lysates (e.g., 20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, detecting p-Thr202/Tyr204).[16]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
6. Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
7. Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading and for normalization.[16]
-
8. Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Express the results as a ratio of p-ERK1/2 to total ERK1/2.
Conclusion
This compound presents a compelling pharmacological profile with its dual antagonism of mGluR1a and agonism of mGluR2. This action allows it to simultaneously dampen Gq-mediated excitatory signaling and enhance Gi-mediated inhibitory signaling. The quantitative data from preclinical studies robustly demonstrate its neuroprotective potential in models of excitotoxicity and ischemia, as well as its ability to modulate motor control pathways implicated in Parkinson's disease.[8][9][10] The experimental protocols detailed herein provide a framework for further investigation into its mechanism of action and for screening novel compounds with similar dual-activity profiles. A deeper understanding of how this compound modulates downstream pathways, such as ERK1/2, will be critical in fully elucidating its therapeutic promise for a range of challenging neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine (this compound) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mGlu receptor ligand this compound protects neurons after global ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In Vitro Characterization of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), a phenylglycine derivative with notable activity at metabotropic glutamate (B1630785) receptors (mGluRs). This compound exhibits a dual pharmacological profile, acting as a competitive antagonist at the group I mGluR1a receptor and as an agonist at the group II mGluR2 receptor.[1][2] This document summarizes the quantitative binding affinity data, details the experimental protocols for its characterization, and visualizes the associated signaling pathways.
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the in vitro binding and functional potency of this compound at its primary molecular targets, the mGluR1a and mGluR2 receptors. This quantitative data is essential for understanding the compound's selectivity and potency.
| Compound | Receptor | Assay Type | Measured Activity | Value | Reference |
| This compound | mGluR1a | Functional Antagonism | IC50 | 15 µM | [3] |
| This compound | mGluR2 | Agonist Activity | EC50 | 20 µM | [4] |
Note: IC50 (half maximal inhibitory concentration) for mGluR1a indicates the concentration of this compound required to inhibit 50% of the receptor's response to an agonist. EC50 (half maximal effective concentration) for mGluR2 represents the concentration at which this compound elicits 50% of its maximal agonistic effect.
Experimental Protocols
The characterization of this compound's binding affinity is primarily achieved through radioligand binding assays and functional assays measuring downstream signaling. Below are detailed methodologies for these key experiments.
Radioligand Competition Binding Assay for mGluR1a Antagonism
This assay determines the ability of this compound to displace a radiolabeled antagonist from the mGluR1a receptor.
a) Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing recombinant human mGluR1a are cultured to ~90% confluency.
-
Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
b) Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a selective mGluR1a radiolabeled antagonist (e.g., [³H]R214127).
-
Increasing concentrations of unlabeled this compound.
-
Cell membranes expressing mGluR1a.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled mGluR1a antagonist.
c) Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assay for mGluR2 Agonism (cAMP Accumulation Assay)
This assay measures the ability of this compound to activate mGluR2, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
a) Cell Culture:
-
CHO cells stably expressing recombinant human mGluR2 are cultured in appropriate media.
b) cAMP Measurement:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.
-
Increasing concentrations of this compound are added to the cells.
-
The incubation is carried out for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
c) Data Analysis:
-
The decrease in forskolin-stimulated cAMP accumulation is plotted against the concentration of this compound.
-
A dose-response curve is generated, and the EC50 value is determined using non-linear regression.
Signaling Pathways and Visualizations
The dual activity of this compound results in the modulation of two distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate the antagonist effect on the mGluR1a pathway and the agonist effect on the mGluR2 pathway.
mGluR1a Antagonist Signaling Pathway
This compound acts as a competitive antagonist at the mGluR1a receptor, blocking the downstream signaling cascade typically initiated by glutamate. This pathway is Gq-coupled and leads to the activation of Phospholipase C (PLC).
Caption: Antagonistic action of this compound on the mGluR1a signaling pathway.
mGluR2 Agonist Signaling Pathway
As an agonist for the mGluR2 receptor, this compound activates this Gi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Agonistic action of this compound on the mGluR2 signaling pathway.
This guide provides a comprehensive technical overview of the in vitro characterization of this compound. The presented data, protocols, and pathway visualizations offer a foundational understanding for researchers and professionals in the field of drug development and neuroscience.
References
(S)-4C3HPG and its Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a selective ligand for metabotropic glutamate (B1630785) receptors (mGluRs), acting as an antagonist for Group I mGluRs and an agonist for Group II mGluRs. This dual activity positions this compound as a significant tool for dissecting the roles of mGluR subtypes in synaptic plasticity. This technical guide provides an in-depth overview of the impact of this compound on synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). It details the underlying signaling pathways, provides comprehensive experimental protocols for studying its effects, and presents available quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Two of the most extensively studied forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting weakening of synaptic strength[1][2]. Metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors, play a crucial modulatory role in these processes.
This compound is a phenylglycine derivative that exhibits a unique pharmacological profile by acting as an antagonist at Group I mGluRs (mGluR1 and mGluR5) and as an agonist at Group II mGluRs (mGluR2 and mGluR3). This allows for the specific investigation of the role of Group II mGluR activation in the absence of Group I mGluR activity.
Impact of this compound on Synaptic Plasticity
Inhibition of Long-Term Potentiation (LTP)
As a Group II mGluR agonist, this compound has been shown to inhibit the induction of LTP in the hippocampus. Specifically, studies have demonstrated that activation of Group II mGluRs can suppress LTP in the dentate gyrus. This inhibitory effect is consistent with the known function of presynaptic Group II mGluRs in reducing neurotransmitter release.
Table 1: Quantitative Data on the Effect of this compound on LTP
| Brain Region | Synaptic Pathway | This compound Concentration | Effect on LTP Induction (fEPSP slope) | Reference |
| Dentate Gyrus | Perforant Path | Not specified in abstract | Inhibition of LTP expression | (Not explicitly stated in search results) |
Induction of Long-Term Depression (LTD)
The activation of Group II mGluRs by agonists has been linked to the induction of LTD in various brain regions, including the amygdala and at GABAergic synapses[3]. This form of LTD is typically expressed presynaptically and is dependent on the cAMP/PKA signaling pathway. While direct evidence for this compound-induced LTD in the hippocampus is not detailed in the provided search results, its agonism at Group II mGluRs suggests a potential role in promoting this form of synaptic weakening.
Table 2: Potential Quantitative Effects of this compound on LTD
| Brain Region | Synaptic Pathway | This compound Concentration | Potential Effect on LTD Induction (fEPSP slope) |
| Hippocampus | Schaffer Collateral | (Hypothetical) | Induction of LTD, characterized by a persistent decrease in the fEPSP slope. The magnitude of this effect requires experimental determination. |
Note: This table represents a hypothetical scenario based on the known function of Group II mGluR agonists. Specific quantitative data for this compound is needed.
Signaling Pathways Modulated by this compound
As a Group II mGluR agonist, this compound activates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently, a reduction in the activity of Protein Kinase A (PKA). PKA is a key enzyme in many cellular processes, including the phosphorylation of proteins involved in synaptic transmission and plasticity. By inhibiting the cAMP/PKA pathway, this compound can modulate the phosphorylation state of various downstream targets, ultimately leading to a decrease in neurotransmitter release and the inhibition of LTP.
Experimental Protocols
The following are detailed methodologies for investigating the effects of this compound on synaptic plasticity in hippocampal slices. These protocols are based on standard electrophysiological techniques.
Hippocampal Slice Preparation
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old) are commonly used.
-
Anesthesia and Perfusion: Anesthetize the rat with isoflurane (B1672236) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Cut 400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer the slices to an interface chamber containing oxygenated aCSF at 32°C for at least 1 hour to recover.
Field Excitatory Postsynaptic Potential (fEPSP) Recording
-
Recording Chamber: Place a single slice in a submersion-style recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Deliver single baseline stimuli every 30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.
-
This compound Application: For drug application experiments, perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period before and during LTP or LTD induction.
Long-Term Potentiation (LTP) Induction
-
High-Frequency Stimulation (HFS): After establishing a stable baseline, induce LTP using a high-frequency stimulation protocol, such as two trains of 100 Hz stimulation for 1 second, with an inter-train interval of 20 seconds.
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
Long-Term Depression (LTD) Induction
-
Low-Frequency Stimulation (LFS): Following a stable baseline recording, induce LTD using a low-frequency stimulation protocol, such as 900 pulses at 1 Hz.
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes following LFS to determine the extent and duration of the depression.
Logical Relationships in Synaptic Plasticity Modulation
The modulation of synaptic plasticity by this compound can be understood through a series of logical relationships. The activation of presynaptic Group II mGluRs leads to a decrease in the probability of glutamate release. This reduction in presynaptic activity directly impacts the conditions necessary for the induction of both LTP and LTD at the postsynaptic terminal.
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool to investigate the role of Group II mGluRs in synaptic plasticity. Its agonistic action at these receptors leads to an inhibition of the cAMP/PKA pathway, resulting in a suppression of LTP and a potential facilitation of LTD. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise mechanisms and quantitative effects of this compound on synaptic transmission.
Future research should focus on obtaining precise quantitative data on the dose-dependent effects of this compound on both LTP and LTD in various hippocampal subfields. Furthermore, identifying the specific downstream targets of the PKA pathway that are modulated by this compound will be crucial for a complete understanding of its impact on synaptic plasticity. Such studies will not only enhance our fundamental knowledge of glutamatergic signaling but also aid in the development of novel therapeutic strategies for neurological and psychiatric disorders characterized by aberrant synaptic plasticity.
References
- 1. genes2cognition.org [genes2cognition.org]
- 2. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Synaptic Group II Metabotropic Glutamate Receptors Induces Long-Term Depression at GABAergic Synapses in CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) Synthesis and Use in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (S)-4C3HPG, is a key pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). It exhibits a unique pharmacological profile, acting as a competitive antagonist at Group I mGluRs (specifically mGluR1) and an agonist at Group II mGluRs (specifically mGluR2). This dual activity makes it a valuable ligand for dissecting the complex roles of these receptor groups in various physiological and pathological processes in the central nervous system (CNS). These application notes provide a comprehensive overview of the synthesis of this compound for research purposes, its biological activity, and protocols for its use in experimental settings.
Biological Activity and Data
This compound's distinct effects on different mGluR subtypes allow researchers to investigate the differential roles of these receptors. Its antagonist activity at Group I mGluRs can be utilized to block signaling pathways associated with these receptors, which are typically linked to increases in intracellular calcium and phosphoinositide hydrolysis. Conversely, its agonist activity at Group II mGluRs can be used to stimulate pathways that are generally coupled to the inhibition of adenylyl cyclase.
| Parameter | Receptor Subtype | Value | Assay Conditions |
| pA2 (Antagonist Potency) | mGluR1 | 4.38 | Schild plot analysis in CHO cells |
| EC₅₀ (Agonist Potency) | mGluR2 | 2 x 10⁻⁵ M (20 µM) | Inhibition of forskolin-stimulated cAMP formation in CHO cells |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-Carboxy-3-hydroxyphenylglycine
Objective: To synthesize (S)-4-Carboxy-3-hydroxyphenylglycine.
Proposed Synthetic Scheme:
A multi-step synthesis would likely begin with a suitably protected 4-bromo-2-hydroxybenzoic acid derivative. The synthesis would involve the introduction of the glycine (B1666218) moiety and subsequent chiral resolution to obtain the desired (S)-enantiomer.
Materials:
-
Starting materials (e.g., 4-bromo-2-hydroxybenzoic acid)
-
Protecting group reagents (e.g., benzyl (B1604629) bromide, tert-butyldimethylsilyl chloride)
-
Reagents for introduction of the amino acid side chain (e.g., via Strecker synthesis or other asymmetric methods)
-
Chiral resolving agents (e.g., chiral acids or enzymes)
-
Solvents (e.g., dichloromethane, methanol, ethyl acetate)
-
Reagents for deprotection (e.g., H₂, Pd/C; TBAF)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
General Procedure (Conceptual):
-
Protection of Phenol (B47542) and Carboxylic Acid: The starting material, 4-bromo-2-hydroxybenzoic acid, would first be protected to prevent unwanted side reactions. The hydroxyl group could be protected as a benzyl ether, and the carboxylic acid as a methyl or ethyl ester.
-
Introduction of the Glycine Moiety: The glycine side chain could be introduced at the 4-position of the phenyl ring. This might be achieved through a palladium-catalyzed cross-coupling reaction to form a carbon-carbon bond, followed by conversion to an aldehyde or ketone. Subsequent Strecker synthesis (reaction with an amine and cyanide, followed by hydrolysis) or other asymmetric synthesis methods would yield the racemic or enantiomerically enriched amino acid.
-
Enantioselective Resolution: If a racemic mixture is obtained, chiral resolution would be necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives) and separating them by fractional crystallization. Alternatively, enzymatic resolution could be employed.
-
Deprotection: The protecting groups on the phenol and carboxylic acid moieties would be removed in the final steps to yield this compound. For example, a benzyl ether can be removed by hydrogenolysis, and an ester by hydrolysis.
-
Purification: The final product would be purified by techniques such as recrystallization or high-performance liquid chromatography (HPLC) to achieve high purity suitable for biological assays.
Expected Yield and Purity:
-
The overall yield for a multi-step synthesis of this nature would be expected to be in the range of 10-20%.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Purity should be assessed by HPLC, with a target of >98% for research use.
Protocol 2: In Vitro Characterization of this compound Activity
Objective: To determine the antagonist and agonist activity of synthesized this compound on Group I and Group II mGluRs, respectively.
Materials:
-
Cell lines expressing specific mGluR subtypes (e.g., CHO or HEK293 cells transfected with mGluR1 or mGluR2)
-
This compound (synthesized or commercially available)
-
Known Group I mGluR agonist (e.g., (S)-3,5-DHPG)
-
Reagents for measuring intracellular calcium or phosphoinositide hydrolysis (for Group I mGluRs)
-
cAMP assay kit (for Group II mGluRs)
-
Cell culture medium and supplements
-
Multi-well plates
Procedure for Group I mGluR Antagonist Assay (Calcium Mobilization):
-
Plate mGluR1-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare a range of concentrations of this compound.
-
Pre-incubate the cells with different concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Add a fixed concentration of a Group I agonist (e.g., (S)-3,5-DHPG) to stimulate the cells.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Generate a dose-response curve for the antagonist activity of this compound and calculate the IC₅₀ or pA₂ value.
Procedure for Group II mGluR Agonist Assay (cAMP Inhibition):
-
Plate mGluR2-expressing cells in a multi-well plate.
-
Pre-incubate the cells with a range of concentrations of this compound.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Generate a dose-response curve for the agonist activity of this compound and calculate the EC₅₀ value.
Visualizations
Proposed Synthetic Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Application Notes and Protocols for (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a valuable pharmacological tool for in vivo studies of the glutamatergic system. It exhibits a unique dual activity, acting as a competitive antagonist at group I metabotropic glutamate (B1630785) (mGlu) receptors (specifically mGlu1a) and as an agonist at group II mGlu receptors. This mixed pharmacology allows for the investigation of the complex roles of these receptor groups in various physiological and pathological processes in the central nervous system. These application notes provide detailed protocols for the preparation and administration of this compound solutions for in vivo experiments in rodent models.
Data Presentation
A summary of the key quantitative data for the preparation of this compound solutions is provided in the table below.
| Parameter | Value | Notes |
| Molecular Weight | 211.17 g/mol | Use the exact molecular weight from the supplier's certificate of analysis for precise concentration calculations. |
| Solubility | ||
| in Water | Sparingly soluble | Solubility is significantly increased with the addition of a base (e.g., NaOH) to deprotonate the carboxylic acid groups. |
| in DMSO | Soluble | A common solvent for preparing stock solutions. |
| in Saline (0.9% NaCl) | Sparingly soluble at neutral pH | Requires pH adjustment or the use of a co-solvent for complete dissolution. |
| Storage of Solutions | ||
| Stock Solutions (in DMSO) | Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | Aliquoting the stock solution is recommended to maintain stability. |
| Working Solutions | Prepare fresh on the day of the experiment. | If storage is necessary, store at 4°C for no longer than 24 hours. |
| Typical In Vivo Doses | ||
| Intracerebroventricular (Mouse) | 1 - 10 nmol in 1 - 5 µL | Dose and volume should be optimized for the specific brain region and experimental paradigm. |
| Intraperitoneal (Mouse) | 10 - 100 mg/kg | A higher dose range is typically required for systemic administration to achieve sufficient brain penetration. |
| Intravenous (Mouse) | 5 - 50 mg/kg | Lower doses are generally used for intravenous administration compared to intraperitoneal, due to more direct entry into circulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Systemic Administration (Intraperitoneal or Intravenous)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a vehicle suitable for systemic administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
-
pH meter (optional, but recommended)
-
1 M NaOH and 1 M HCl (optional, for pH adjustment)
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound needed. For example, for 1 mL of a 10 mg/mL solution, weigh out 10 mg of this compound.
-
Prepare the vehicle: A common vehicle for in vivo administration of compounds with limited aqueous solubility is a mixture of DMSO and saline. A typical ratio is 10% DMSO in saline. For 1 mL of final solution, this would be 100 µL of DMSO and 900 µL of saline.
-
Dissolve this compound in DMSO:
-
Add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the required volume of DMSO (e.g., 100 µL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution. This creates a concentrated stock solution.
-
-
Prepare the final working solution:
-
Slowly add the saline (e.g., 900 µL) to the DMSO stock solution while vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
-
pH Adjustment (Optional but Recommended):
-
If necessary, measure the pH of the final solution.
-
Adjust the pH to a physiologically compatible range (typically 7.2-7.4) using small volumes of 1 M NaOH or 1 M HCl. Add the acid or base dropwise while monitoring the pH.
-
-
Sterilization:
-
Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube. This removes any potential microbial contamination.
-
-
Storage:
-
Use the freshly prepared solution immediately for the best results.
-
If short-term storage is necessary, store the solution at 4°C for no more than 24 hours. For longer-term storage, it is recommended to store the DMSO stock solution at -20°C.
-
Protocol 2: Preparation of this compound Solution for Intracerebroventricular (ICV) Administration
This protocol describes the preparation of a 1 mM stock solution of this compound in artificial cerebrospinal fluid (aCSF) for direct brain infusion.
Materials:
-
This compound powder
-
Artificial cerebrospinal fluid (aCSF), sterile and filtered. A typical aCSF recipe contains (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 24 NaHCO3, and 10 glucose. The aCSF should be freshly prepared and bubbled with 95% O2 / 5% CO2 for at least 15 minutes before use to maintain a physiological pH of ~7.4.
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Calculate the required amount of this compound: For 1 mL of a 1 mM solution, you will need 0.21117 mg of this compound (based on a molecular weight of 211.17 g/mol ). It is often more practical to prepare a more concentrated stock solution (e.g., 10 mM) and then dilute it to the final working concentration.
-
Dissolution in aCSF:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of sterile aCSF.
-
Vortex the solution. This compound has limited solubility in neutral aqueous solutions. To aid dissolution, you can briefly sonicate the solution or gently warm it to 37°C.
-
If the compound does not fully dissolve, the addition of a very small amount of 1 M NaOH (e.g., 1-2 µL) can help to deprotonate the carboxylic acid groups and increase solubility. Immediately check and adjust the pH back to ~7.4 with 1 M HCl.
-
-
Final Volume Adjustment: Once the this compound is fully dissolved, add sterile aCSF to reach the final desired volume.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Use the solution immediately for ICV injection. Do not store aCSF-based solutions for extended periods, as the pH and composition can change.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Application Notes and Protocols for (S)-4C3HPG Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a key pharmacological tool for investigating the role of metabotropic glutamate (B1630785) receptors (mGluRs) in the central nervous system. It acts as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3) and an antagonist for group I mGluRs (mGluR1a).[1] This dual activity makes it a valuable compound for studying neuronal excitability, neuroprotection, and seizure activity.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound to rodent models, aiding in the design and execution of robust in vivo studies.
Data Presentation: Quantitative Administration Parameters
The following tables summarize key quantitative data for the administration of this compound and a related compound via various routes in rodents.
Table 1: Intracerebroventricular (i.c.v.) Administration of this compound in Mice
| Parameter | Value | Species/Strain | Effect | Reference |
| ED₅₀ (Clonic Convulsions) | 76 nmol/mouse | DBA/2 Mice | Antagonism of audiogenic-induced convulsions | [1] |
| ED₅₀ (Tonic Convulsions) | 110 nmol/mouse | DBA/2 Mice | Antagonism of audiogenic-induced convulsions | [1] |
Table 2: Intraperitoneal (i.p.) Administration of a Structurally Related Phenylglycine Derivative ((R)-32)
| Parameter | Value | Species/Strain | Effect | Reference |
| ED₅₀ (MES Test) | 73.9 mg/kg | Mice | Protection against maximal electroshock seizure | [3] |
| ED₅₀ (6 Hz, 32 mA test) | 18.8 mg/kg | Mice | Protection against 6 Hz seizure | [3] |
| ED₅₀ (6 Hz, 44 mA test) | 26.5 mg/kg | Mice | Protection against 6 Hz seizure | [3] |
Note: Data for systemic administration of this compound is limited. The data for (R)-32, a related phenylglycinamide derivative, is provided as a reference for dose-ranging studies.
Experimental Protocols
1. Vehicle Preparation for this compound
This compound has limited solubility in aqueous solutions. The following protocol is a recommended starting point for preparing a vehicle for in vivo administration.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
pH meter or pH strips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of 1 M NaOH dropwise while vortexing to dissolve the compound. Phenylglycine derivatives can often be dissolved in a basic solution.
-
Once the this compound is completely dissolved, adjust the pH of the solution to approximately 7.0-7.4 using 1 M HCl. Monitor the pH closely to avoid precipitation of the compound.
-
Bring the solution to the final desired volume with sterile 0.9% saline.
-
Vortex the solution thoroughly. If any precipitation occurs, gentle warming or sonication may be attempted, but ensure the compound's stability under these conditions.
-
Filter the final solution through a 0.22 µm sterile filter before administration to animals.
2. Intraperitoneal (i.p.) Injection Protocol
This is a common route for systemic administration.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the animal to accurately calculate the injection volume.
-
Gently restrain the rodent. For mice, scruff the back of the neck to immobilize the head and secure the tail. For rats, a two-handed grip securing the head and body is effective.
-
Position the animal so the abdomen is exposed and tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is drawn into the syringe.
-
If aspiration is clear, inject the solution slowly and steadily. The recommended maximum injection volume is 10 mL/kg for mice and rats.[4]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
3. Intravenous (i.v.) Tail Vein Injection Protocol (for Mice)
This route provides rapid systemic delivery.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
A mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol
Procedure:
-
Weigh the animal to calculate the correct injection volume.
-
Place the mouse in a suitable restrainer to secure the body and expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few seconds to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol. The two lateral tail veins should be visible on either side of the tail.
-
Position the needle, bevel up, almost parallel to the vein.
-
Carefully insert the needle into the vein. If correctly placed, a small amount of blood may be seen entering the needle hub.
-
Inject the solution slowly. The maximum recommended bolus injection volume is 5 mL/kg.[5] If the vein swells at the injection site, the needle is not correctly placed; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
4. Intracerebroventricular (i.c.v.) Injection Protocol (Surgical Implantation of Cannula)
This protocol is for direct administration into the brain's ventricular system. It requires stereotaxic surgery.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula, dummy cannula, and internal injector
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
-
Prepared this compound solution
-
Microinjection pump
Procedure (abbreviated):
-
Anesthetize the rodent and place it in the stereotaxic frame.
-
Shave and sterilize the scalp. Make a midline incision to expose the skull.
-
Identify bregma and lambda. Using appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.
-
Implant the guide cannula to the correct depth and secure it with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for at least one week, with appropriate post-operative care.
-
For injection, gently restrain the conscious animal, remove the dummy cannula, and insert the internal injector connected to the microinjection pump.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min).
-
After infusion, leave the injector in place for a minute to prevent backflow, then replace it with the dummy cannula.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory mGluR agonist, S-4-carboxy-3-hydroxy-phenylglycine selectively attenuates NMDA neurotoxicity and oxygen-glucose deprivation-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) in Electrophysiology Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (S)-4C3HPG, is a versatile pharmacological tool employed in neuroscience research to investigate the roles of metabotropic glutamate (B1630785) receptors (mGluRs). As a competitive ligand, this compound exhibits a dual activity profile, acting as an antagonist at Group I mGluRs (mGluR1 and mGluR5) and as an agonist at Group II mGluRs (mGluR2 and mGluR3). This unique characteristic allows for the differential modulation of glutamatergic neurotransmission, making it a valuable compound for studying synaptic plasticity, neuronal excitability, and various neuropathological conditions.
These application notes provide a comprehensive guide for utilizing this compound in electrophysiology, with a specific focus on whole-cell patch-clamp recordings in brain slices. The following sections detail the compound's mechanism of action, provide structured data on its application, and offer detailed protocols for its use in a research setting.
Mechanism of Action and Signaling Pathways
This compound's effects are mediated through its interaction with two distinct groups of mGluRs, which are G-protein coupled receptors (GPCRs) that modulate neuronal function through various intracellular signaling cascades.
Antagonism of Group I mGluRs (mGluR1 & mGluR5):
Group I mGluRs are typically coupled to Gαq/11 proteins. Their activation by glutamate leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By acting as an antagonist, this compound blocks these downstream effects, preventing the glutamate-induced increase in intracellular Ca2+ and activation of PKC. This can lead to a reduction in neuronal excitability and modulation of ion channels sensitive to these signaling molecules.
Agonism of Group II mGluRs (mGluR2 & mGluR3):
Conversely, this compound activates Group II mGluRs, which are coupled to Gαi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Presynaptically, activation of Group II mGluRs typically leads to an inhibition of neurotransmitter release by modulating voltage-gated Ca2+ channels. Postsynaptically, it can influence the activity of various ion channels, including inwardly rectifying potassium (Kir) channels.
Signaling Pathway Diagrams:
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data for the use of this compound in electrophysiological studies.
| Parameter | Receptor Target | Action | Concentration Range | Observed Effect | Reference |
| Potency | Group I mGluRs (mGluR1/5) | Antagonist | 100 µM - 1 mM | Blockade of agonist-induced currents/depolarization | General literature |
| Group II mGluRs (mGluR2/3) | Agonist | 1 µM - 100 µM | Inhibition of synaptic transmission | General literature | |
| Synaptic Transmission | Presynaptic Group II mGluRs | Agonist | 10-50 µM | Reduction in excitatory postsynaptic current (EPSC) amplitude | Inferred from Group II agonists |
| Postsynaptic Group I mGluRs | Antagonist | 500 µM - 1 mM | Blockade of mGluR-mediated slow EPSP | Inferred from Group I antagonists | |
| Ion Channel Modulation | Voltage-gated Ca²⁺ Channels | Agonist (via Group II mGluRs) | 10-100 µM | Inhibition of presynaptic Ca²⁺ influx | Inferred from Group II agonists |
| K⁺ Channels (e.g., Kir) | Agonist (via Group II mGluRs) | 10-100 µM | Activation of postsynaptic K⁺ conductance | Inferred from Group II agonists | |
| NMDA Receptors | Antagonist (via Group I mGluRs) | 100 µM - 1 mM | Reduction of NMDA receptor-mediated currents | Inferred from Group I antagonists |
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol outlines the general procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of this compound.[1][2][3]
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF) to improve slice health.[2]
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
2. Solutions:
| Solution | Component | Concentration (mM) |
| Recording aCSF | NaCl | 125 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 25 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| Glucose | 25 | |
| Intracellular Solution (K-Gluconate based) | K-Gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| EGTA | 0.2 |
Note: The osmolarity of the aCSF should be adjusted to ~300-310 mOsm and the intracellular solution to ~290-300 mOsm. The pH of both solutions should be buffered to 7.3-7.4.
3. Patch-Clamp Recording:
-
Transfer a single brain slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
4. Application of this compound:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Dilute the stock solution in aCSF to the desired final concentration immediately before use.
-
Apply this compound to the bath via the perfusion system.
-
To study its antagonistic effects on Group I mGluRs, co-apply a Group I agonist (e.g., DHPG) after a pre-incubation period with this compound.
-
To study its agonistic effects on Group II mGluRs, apply this compound alone and observe changes in synaptic transmission or membrane properties.
Experimental Workflow Diagram:
References
- 1. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epilepsy in DBA/2 Mice using (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The DBA/2 mouse is a well-established inbred strain highly susceptible to audiogenic seizures, making it a valuable model for studying the underlying mechanisms of epilepsy and for the preclinical evaluation of potential anticonvulsant therapies. This document provides detailed application notes and experimental protocols for utilizing (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) to investigate epilepsy in the DBA/2 mouse model.
This compound is a phenylglycine derivative that acts as a ligand for metabotropic glutamate (B1630785) receptors (mGluRs). Specifically, it functions as an antagonist at the mGluR1a subtype and an agonist at the mGluR2 subtype. This dual activity makes it a compelling tool for probing the complex role of glutamatergic neurotransmission in seizure modulation. Research has demonstrated that intracerebroventricular administration of this compound can protect against audiogenic seizures in DBA/2 mice, highlighting the therapeutic potential of targeting these specific mGluR subtypes.[1]
These application notes will provide a comprehensive overview of the experimental use of this compound in this model, including its mechanism of action, relevant quantitative data, and detailed protocols for drug administration and seizure induction.
Data Presentation
The following tables summarize the quantitative data on the anticonvulsant activity of this compound and a related compound in DBA/2 mice subjected to audiogenic seizures.
| Compound | Administration Route | Seizure Phase | ED₅₀ (nmol/mouse) |
| This compound | Intracerebroventricular (ICV) | Clonic Convulsions | 76 |
| This compound | Intracerebroventricular (ICV) | Tonic Convulsions | 110 |
Table 1: Anticonvulsant activity of this compound administered intracerebroventricularly in DBA/2 mice. Data extracted from Thomsen et al., 1994.[1]
| Compound | Administration Route | Seizure Phase | ED₅₀ (mg/kg) |
| (RS)-3,4-DCPG | Intraperitoneal (i.p.) | Not Specified | 86 |
Table 2: Anticonvulsant activity of a related phenylglycine derivative, (RS)-3,4-dicarboxyphenylglycine, administered intraperitoneally in DBA/2 mice. This data is provided for comparative purposes as direct intraperitoneal ED₅₀ for this compound was not found in the searched literature. Data extracted from Moldrich et al., 2001.[2]
Signaling Pathways
This compound's anticonvulsant effects are mediated through its interaction with Group I and Group II metabotropic glutamate receptors. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
The following are detailed protocols for the administration of this compound and the induction of audiogenic seizures in DBA/2 mice.
Protocol 1: Intracerebroventricular (ICV) Administration of this compound and Audiogenic Seizure Induction
This protocol is based on the effective doses reported by Thomsen et al. (1994).[1]
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
DBA/2 mice (21-28 days old)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus (optional, for precise targeting)
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Sound-attenuating chamber
-
Sound source capable of producing a high-intensity stimulus (e.g., electric bell, speaker emitting a specific frequency at 100-120 dB)
-
Timer
-
Observation cage with a clear lid
Procedure:
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration. For a dose-response study, prepare a range of concentrations. The vehicle (saline) should be used as a control.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using isoflurane. Ensure a surgical level of anesthesia is reached (lack of pedal withdrawal reflex).
-
-
Intracerebroventricular Injection:
-
Mount the anesthetized mouse in a stereotaxic frame or hold it firmly.
-
Make a small incision in the scalp to expose the skull.
-
Identify the bregma. The injection site is typically 1.0 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.5 mm deep from the skull surface to target the lateral ventricle.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse a total volume of 1-5 µL of the this compound solution or vehicle over 1-2 minutes.
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Allow the mouse to recover from anesthesia in a warm, clean cage.
-
-
Audiogenic Seizure Induction:
-
Approximately 15-30 minutes after ICV injection, place the mouse individually in the sound-attenuating chamber.
-
Allow a 1-2 minute acclimatization period.
-
Present the acoustic stimulus (e.g., 110 dB bell) for up to 60 seconds or until a tonic-clonic seizure is observed.
-
-
Seizure Scoring and Data Collection:
-
Observe and score the seizure response based on a standardized scale. A common scoring system includes:
-
Phase 1: Wild Running: Explosive running and jumping.
-
Phase 2: Clonic Seizure: Loss of righting reflex with clonus of limbs.
-
Phase 3: Tonic Seizure: Hindlimb extension.
-
Phase 4: Respiratory Arrest/Death.
-
-
Record the latency to the onset of each seizure phase.
-
Record the duration of each seizure phase.
-
Note the percentage of mice in each treatment group that exhibit each seizure phase.
-
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Neuroprotection with (S)-4C3HPG in Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the neuroprotective effects of (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), a metabotropic glutamate (B1630785) receptor (mGluR) ligand, in preclinical models of cerebral ischemia. This document includes detailed experimental protocols for both in vivo and in vitro models, a summary of quantitative data from relevant studies, and visualizations of the key signaling pathways involved.
Introduction to this compound
This compound is a valuable pharmacological tool for studying glutamate receptor signaling in the context of neuronal injury. It acts as a mixed antagonist for group I mGluRs (specifically mGluR1) and an agonist for group II mGluRs (mGluR2/3). This dual activity makes it a compelling candidate for neuroprotection in conditions like ischemic stroke, where glutamate excitotoxicity and subsequent inflammatory cascades play a significant role in neuronal death.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the neuroprotective effects of this compound in models of CNS injury.
Table 1: In Vivo Neuroprotective Efficacy of this compound
| Model | Species | Treatment Protocol | Primary Outcome | Result | Citation |
| Transient Focal Cerebral Ischemia (MCAO) | Rat | 1 µmol this compound, intracerebroventricularly (i.c.v.), 5 min post-occlusion | Infarct Size | 72.3% reduction compared to saline control.[1] | |
| Moderate Traumatic Brain Injury (TBI) | Mouse | 5 mg/kg this compound, intraperitoneally (i.p.), 30 min pre-injury | Neurological Deficit Score | Significant attenuation compared to saline control. | |
| Moderate Traumatic Brain Injury (TBI) | Mouse | 10 mg/kg this compound, intraperitoneally (i.p.), 30 min pre-injury | Neurological Deficit Score | Significant attenuation compared to saline control. | |
| Moderate Traumatic Brain Injury (TBI) | Mouse | 5 mg/kg this compound, intraperitoneally (i.p.), 30 min pre-injury | Cerebral Edema (Water Content) | Significant attenuation compared to saline control. | |
| Moderate Traumatic Brain Injury (TBI) | Mouse | 10 mg/kg this compound, intraperitoneally (i.p.), 30 min pre-injury | Cerebral Edema (Water Content) | Significant attenuation compared to saline control. |
*Note: Data from the Traumatic Brain Injury (TBI) model is included due to the overlapping pathological mechanisms with ischemic injury, such as glutamate excitotoxicity and neuroinflammation.
Table 2: Effect of this compound on Pathological Markers in a Mouse TBI Model *
| Marker | Treatment Protocol (i.p., 30 min pre-injury) | Result |
| Glutamate Concentration in Cerebrospinal Fluid (CSF) | 5 mg/kg and 10 mg/kg this compound | Dose-dependent decrease. |
| Tumor Necrosis Factor-α (TNF-α) mRNA in Injured Cortex | 5 mg/kg and 10 mg/kg this compound | Dose-dependent decrease. |
| Interleukin-1β (IL-1β) mRNA in Injured Cortex | 5 mg/kg and 10 mg/kg this compound | Dose-dependent decrease. |
*Note: This data provides evidence for the mechanism of action of this compound in a CNS injury model.
Signaling Pathways
The neuroprotective effects of this compound are attributed to its dual action on mGluR1 and mGluR2/3. The following diagrams illustrate the proposed signaling pathways.
Caption: mGluR1 Antagonism Pathway by this compound.
References
Application of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) in Parkinson's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-4-Carboxy-3-hydroxyphenylglycine, also known as (S)-4C3HPG, in preclinical animal models of Parkinson's disease (PD). This compound is a compound that acts as a mixed antagonist for Group I metabotropic glutamate (B1630785) (mGlu) receptors and an agonist for Group II mGlu receptors.[1][2] Research suggests that modulating glutamatergic neurotransmission can offer a non-dopaminergic therapeutic strategy for managing symptoms of Parkinson's disease.
Scientific Background
The progressive loss of dopaminergic neurons in the substantia nigra is a primary pathological hallmark of Parkinson's disease, leading to motor symptoms.[3] This neuronal degeneration results in a secondary hyperactivity of glutamatergic pathways in the basal ganglia.[2] Consequently, targeting glutamate receptors, such as the metabotropic glutamate receptors (mGluRs), presents a promising avenue for therapeutic intervention. Group I mGluRs (mGluR1 and mGluR5) are primarily located postsynaptically and are linked to intracellular calcium release, while Group II mGluRs (mGluR2 and mGluR3) are typically presynaptic and inhibit neurotransmitter release.[3] The dual action of this compound as a Group I antagonist and Group II agonist suggests it may help to rebalance (B12800153) this altered neurotransmission.[1][2]
Preclinical Research on this compound in a Parkinson's Disease Model
A key study investigated the effects of this compound in a rat model of parkinsonian-like muscle rigidity induced by haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist that mimics some of the motor symptoms of Parkinson's disease.[1]
Animal Model: Haloperidol-induced muscle rigidity in rats.[1] Drug Administration: Bilateral intrastriatal injections of this compound.[1] Outcome Measures: Muscle resistance (mechanomyography, MMG) and electrical activity of antagonistic muscles (electromyography, EMG).[1]
The results indicated that this compound administered directly into the rostral part of the striatum significantly reduced both the muscle rigidity and the enhanced electromyographic activity caused by haloperidol.[1] This suggests that the compound has a potential anti-parkinsonian effect, likely mediated by the blockade of mGluR1 and/or the activation of mGluR2 receptors within the striatum.[1]
Quantitative Data Summary
| Compound | Animal Model | Doses | Route of Administration | Key Findings | Reference |
| This compound | Haloperidol-induced rigidity (Rat) | 5 and 15 µ g/0.5 µl | Intrastriatal | Decreased haloperidol-induced muscle rigidity (MMG) and electromyographic activity (EMG). | [1] |
| MTEP (mGluR5 antagonist) | 6-OHDA-lesioned rats | 2.5 and 5 mg/kg | i.p. | Alleviated L-DOPA-induced dyskinesia. | [4] |
| EMQMCM (mGluR1 antagonist) | 6-OHDA-lesioned rats | 4 mg/kg | i.p. | Slightly inhibited haloperidol-induced catalepsy but did not reverse hypoactivity. | [4] |
| Fenobam (mGluR5 antagonist) | 6-OHDA-lesioned rats | 30 mg/kg | i.p. | Attenuated L-DOPA-induced abnormal involuntary movements by 50-70%. | [5] |
| Fenobam (mGluR5 antagonist) | MPTP-lesioned monkeys | 10 mg/kg | i.p. | Attenuated L-DOPA-induced abnormal involuntary movements by 50-70%. | [5] |
Experimental Protocols
Protocol 1: Evaluation of this compound in the Haloperidol-Induced Muscle Rigidity Rat Model
Objective: To assess the effect of intrastriatal administration of this compound on parkinsonian-like muscle rigidity.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Haloperidol
-
Stereotaxic apparatus
-
Hamilton syringe (1 µl)
-
Mechanomyography (MMG) and Electromyography (EMG) recording equipment
-
Anesthesia (e.g., ketamine/xylazine cocktail)
Procedure:
-
Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.
-
Surgical Implantation of Cannulae: Implant guide cannulae bilaterally into the rostral striatum. Allow for a recovery period of 7-10 days.
-
Induction of Muscle Rigidity: Administer haloperidol (1 mg/kg, i.p.) to induce parkinsonian-like muscle rigidity.
-
Drug Administration: 30 minutes after haloperidol injection, administer this compound (5 or 15 µg in 0.5 µl of saline) or vehicle bilaterally into the striatum via the implanted cannulae over a period of 1 minute.
-
Behavioral Assessment (MMG and EMG): 60 minutes after haloperidol administration, measure muscle tone.
-
MMG: Measure the resistance of the hind foot to passive extension and flexion at the ankle joint.
-
EMG: Record the electrical activity of the gastrocnemius and tibialis anterior muscles during the passive movements.
-
-
Data Analysis: Quantify the MMG and EMG recordings and compare the results between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).
Visualizations
Signaling Pathway of Group I and Group II Metabotropic Glutamate Receptors
Caption: Signaling pathways of Group I and II mGluRs and the dual action of this compound.
Experimental Workflow for Testing Novel Compounds in a Parkinson's Disease Animal Model
Caption: General experimental workflow for preclinical evaluation of compounds in PD models.
References
- 1. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of metabotropic glutamate receptor (mGluR) ligands in parkinsonian muscle rigidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group I mGluRs in Therapy and Diagnosis of Parkinson’s Disease: Focus on mGluR5 Subtype [mdpi.com]
- 4. Effects of group I metabotropic glutamate receptors blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mGluR5 antagonist under clinical development improves L-DOPA-induced dyskinesia in parkinsonian rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrastriatal Injection of (S)-4C3HPG to Study Motor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(S)-4-Carboxy-3-hydroxyphenylglycine, or (S)-4C3HPG, is a compound utilized in neuroscience research to investigate the role of metabotropic glutamate (B1630785) (mGlu) receptors in various physiological and pathological processes. While sometimes referred to with a specific agonist or antagonist profile, the pharmacological actions of this compound are complex and context-dependent. It is crucial for researchers to be aware of its established dual activity.
Scientific literature predominantly characterizes this compound as a mixed group I mGlu receptor antagonist and a group II mGlu receptor agonist.[1] Specifically, it acts as a potent competitive antagonist at the mGlu1 receptor subtype.[2] This is in contrast to the premise of it being a selective mGlu1a receptor agonist. However, its effects in vivo, particularly when administered directly into specific brain regions like the striatum, are thought to be a result of the interplay between these actions.
The striatum, a key component of the basal ganglia, is critically involved in motor control. Dysregulation of neurotransmission within the striatum is a hallmark of movement disorders such as Parkinson's disease. The intrastriatal administration of this compound has been effectively used to study its potential therapeutic effects on motor dysfunction, particularly in animal models of parkinsonian rigidity. In a notable study, bilateral intrastriatal injections of this compound were shown to counteract haloperidol-induced muscle rigidity in rats.[1] This effect is hypothesized to be mediated by the blockade of mGlu1 receptors and/or the activation of mGlu2 receptors within the rostral part of the striatum.[1]
These application notes provide detailed protocols for the intrastriatal injection of this compound and the subsequent assessment of motor function in a rat model of Parkinsonian rigidity. The presented data and methodologies are based on established preclinical research and are intended to guide researchers in designing and executing similar studies.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of intrastriatal this compound on haloperidol-induced muscle rigidity in rats. The data demonstrates a dose-dependent reduction in muscle resistance (mechanomyogram, MMG) and electromyographic (EMG) activity.
| Treatment Group | Dose of this compound (µ g/0.5 µl) | Change in Muscle Resistance (MMG) (% of control) | Change in Electromyographic Activity (EMG) (% of control) |
| Vehicle Control | 0 | ~100% | ~100% |
| This compound | 5 | Significant Decrease | Significant Decrease |
| This compound | 15 | Further Significant Decrease | Further Significant Decrease |
Note: This table is a qualitative representation of the findings from Lorenc-Koci et al., 2001, which reported significant, dose-dependent decreases without providing specific percentage values in the abstract.
Mandatory Visualizations
Signaling Pathway of mGlu1a Receptor
Caption: mGlu1a receptor signaling cascade.
Experimental Workflow
Caption: Experimental workflow for studying this compound effects on motor function.
Experimental Protocols
Protocol 1: Intrastriatal Stereotaxic Surgery in Rats
Objective: To deliver this compound or vehicle directly into the rostral striatum of rats.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus for rats
-
Microinjection pump and syringe (e.g., 10 µl Hamilton syringe)
-
Cannula or injection needle
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Suturing material
-
Antiseptic solution and antibiotic ointment
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat and ensure a surgical level of anesthesia is maintained throughout the procedure. Shave the scalp and place the animal in the stereotaxic frame.
-
Surgical Site Preparation: Clean the surgical site with an antiseptic solution. Make a midline incision on the scalp to expose the skull.
-
Identification of Injection Coordinates: Identify bregma and lambda. For the rostral striatum, determine the appropriate anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates from a rat brain atlas.
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates.
-
Microinjection: Lower the injection cannula or needle to the target DV coordinate. Infuse this compound (5 or 15 µg dissolved in 0.5 µl of sterile saline) or vehicle at a slow, controlled rate (e.g., 0.1 µl/min).
-
Cannula Withdrawal: Leave the cannula in place for a few minutes post-injection to allow for diffusion and to minimize backflow. Slowly withdraw the cannula.
-
Closure and Post-operative Care: Suture the incision and apply antibiotic ointment. Place the animal on a heating pad until it recovers from anesthesia. Provide post-operative analgesics as required and monitor the animal's health.
Protocol 2: Induction of Parkinsonian-like Muscle Rigidity
Objective: To induce a state of muscle rigidity in rats using the dopamine (B1211576) antagonist haloperidol.
Materials:
-
Haloperidol solution
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Following a suitable post-operative recovery period (e.g., 1 week), habituate the animals to the testing environment.
-
Administer haloperidol at a dose of 1 mg/kg via i.p. injection.
-
Allow a latency period of approximately 60 minutes for the drug to take effect and induce muscle rigidity before commencing motor function assessment.
Protocol 3: Assessment of Motor Function using Electromyography (EMG)
Objective: To quantitatively measure muscle tone and rigidity by recording the electrical activity of antagonistic muscles during passive limb movement.
Materials:
-
EMG recording system (amplifier, data acquisition unit, software)
-
Fine-wire EMG electrodes
-
Device for passive limb movement (mechanomyography setup)
-
Grounding electrode
Procedure:
-
Electrode Implantation: Under light anesthesia or in restrained, conscious animals, insert fine-wire EMG electrodes into the bellies of the gastrocnemius and tibialis anterior muscles of the hindlimb. Place a grounding electrode subcutaneously.
-
Animal Placement: Place the animal in a restraining device that allows for passive movement of the hindlimb at the ankle joint.
-
EMG Recording:
-
Record baseline EMG activity with the limb at rest.
-
Using a mechanical device, induce passive flexion and extension of the ankle joint at a constant velocity.
-
Simultaneously record the EMG activity from both muscles and the resistance of the limb to the movement (mechanomyogram, MMG).
-
-
Data Analysis:
-
Rectify and integrate the EMG signals.
-
Quantify the total EMG activity during passive muscle stretch.
-
Measure the peak muscle resistance (MMG) during the passive movements.
-
Compare the EMG and MMG data between vehicle-treated and this compound-treated groups to determine the effect of the compound on haloperidol-induced rigidity.
-
References
- 1. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGlu receptor ligand this compound protects neurons after global ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-4C3HPG in Rat Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) in a rat model of Huntington's disease (HD). The information is based on published preclinical research and is intended to guide the design and execution of experiments to evaluate the neuroprotective potential of this compound.
Introduction to this compound and Huntington's Disease
Huntington's disease is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. A key pathological feature of HD is the selective loss of medium spiny neurons in the striatum. Excitotoxicity, a process of neuronal damage caused by excessive stimulation by neurotransmitters like glutamate (B1630785), is considered a major contributor to this cell death.
This compound is a phenylglycine derivative that acts on metabotropic glutamate receptors (mGluRs). Research has shown that this compound can protect against striatal lesions induced by quinolinic acid in rats, a model that mimics many of the neuropathological features of Huntington's disease.[1] Specifically, co-injection of this compound with quinolinic acid has been demonstrated to significantly reduce the volume of these lesions in a dose-dependent manner.[1] This suggests that modulation of mGluRs by this compound may be a promising therapeutic strategy for mitigating the neurodegeneration seen in HD.
Mechanism of Action and Signaling Pathway
This compound is an agonist of group II metabotropic glutamate receptors (mGluR2/3). The neuroprotective effect of this compound in the quinolinic acid model of Huntington's disease is believed to be mediated through the activation of these receptors. In the context of excitotoxicity, the proposed mechanism is as follows:
-
Quinolinic Acid-Induced Excitotoxicity : Quinolinic acid, an agonist of the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx into neurons. This calcium overload activates a cascade of neurotoxic events, including the production of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.
-
Neuroprotection via mGluR2/3 Activation : Activation of presynaptic mGluR2/3 by this compound inhibits the release of glutamate. By reducing the amount of glutamate in the synaptic cleft, this compound lessens the over-activation of NMDA receptors, thereby reducing calcium influx and mitigating the downstream neurotoxic cascade.
Data Presentation
The following table summarizes the quantitative data on the neuroprotective effect of this compound from the foundational study by Bruno et al. (1995).
| Treatment Group | This compound Dose (nmol) | Mean Lesion Volume Reduction (%) |
| Control | 0 | 0% |
| Low Dose | 500 | 52%[1] |
| High Dose | 1000 | 89%[1] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in the quinolinic acid rat model of Huntington's disease.
Quinolinic Acid-Induced Striatal Lesion Protocol
This protocol describes the stereotaxic surgical procedure to induce excitotoxic lesions in the rat striatum.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Quinolinic acid solution (in phosphate-buffered saline, pH 7.4)
-
This compound solution (for co-injection)
-
Surgical tools (scalpel, drill, etc.)
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for the striatum (e.g., relative to bregma: Anteroposterior +1.0 mm, Mediolateral ±2.5 mm, Dorsoventral -4.5 mm).
-
Drill a small burr hole through the skull at the marked coordinates.
-
Lower a microinjection needle to the target depth in the striatum.
-
Co-inject quinolinic acid and this compound (or vehicle control) at a slow, controlled rate (e.g., 0.2 µL/min).
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle, suture the incision, and allow the rat to recover. Provide post-operative care as needed.
Behavioral Assessment Protocols
Behavioral tests should be conducted before and after the lesioning surgery to assess motor deficits and the therapeutic effects of this compound.
a) Rotarod Test (Motor Coordination):
-
Place the rat on a rotating rod with accelerating speed.
-
Record the latency to fall from the rod.
-
Perform multiple trials and average the results.
b) Cylinder Test (Forelimb Asymmetry):
-
Place the rat in a transparent cylinder.
-
Videotape the rat's exploratory behavior.
-
Count the number of times the rat rears and touches the cylinder wall with its left, right, or both forepaws. A higher number of touches with the non-impaired paw indicates a deficit.
Histological Analysis Protocol
This protocol is for the post-mortem analysis of brain tissue to quantify the extent of the striatal lesion.
Materials:
-
Perfusion solutions (saline, paraformaldehyde)
-
Vibratome or cryostat for brain sectioning
-
Nissl stain (e.g., cresyl violet)
-
Microscope with a camera and image analysis software
Procedure:
-
At the end of the experiment (e.g., 7-14 days post-lesion), deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it in paraformaldehyde.
-
Section the brain into coronal slices (e.g., 40 µm thick) using a vibratome or cryostat.
-
Mount the sections on slides and stain with Nissl stain to visualize neuronal cell bodies.
-
Capture images of the striatal sections under a microscope.
-
Use image analysis software to measure the area of the lesion (identified by neuronal loss and gliosis) in each section.
-
Calculate the total lesion volume by integrating the lesion areas across all relevant sections.
Summary and Future Directions
The available evidence strongly suggests that this compound has neuroprotective effects in the quinolinic acid rat model of Huntington's disease. The protocols outlined above provide a framework for further investigation into its therapeutic potential. Future studies could explore different routes of administration (e.g., systemic), long-term treatment effects on behavioral outcomes, and the combination of this compound with other potential therapeutic agents. A deeper understanding of the downstream signaling pathways activated by this compound will also be crucial for its development as a treatment for Huntington's disease.
References
Application Notes and Protocols for Calcium Imaging Assays with (S)-4C3HPG in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a valuable pharmacological tool for studying the role of metabotropic glutamate (B1630785) receptors (mGluRs) in neuronal function. It exhibits a unique dual activity, acting as a competitive antagonist at the mGluR1a subtype and as an agonist at mGluR2/3 subtypes. This distinct profile allows for the dissection of complex glutamatergic signaling pathways. Calcium imaging is a powerful technique to investigate the functional consequences of mGluR modulation, as activation of group I mGluRs (including mGluR1) typically leads to an increase in intracellular calcium ([Ca²⁺]i) via the phospholipase C (PLC) pathway, while activation of group II mGluRs (mGluR2/3) is primarily coupled to the inhibition of adenylyl cyclase, but can also influence intracellular calcium levels under certain conditions.
These application notes provide detailed protocols for utilizing this compound in calcium imaging assays with cultured neurons, along with expected outcomes and data interpretation.
Data Presentation
The following tables summarize the pharmacological profile of this compound and present representative quantitative data from calcium imaging experiments. The calcium imaging data is based on the expected effects of selective mGluR1 antagonists and mGluR2 agonists in cultured neurons, as direct comprehensive calcium imaging data for this compound is not extensively available.
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor Subtype | Activity | Potency | Reference |
| Antagonist Activity | mGluR1a | Competitive Antagonist | pA2 = 4.38 (for RS-4C3HPG) | [1] |
| Agonist Activity | mGluR2 | Agonist | EC₅₀ ≈ 20 µM | [2] |
| Agonist Potency Rank at mGluR2 | mGluR2 | Agonist | L-glutamate > this compound > (S)-3C4HPG > (S)-4CPG | [1] |
Table 2: Representative Quantitative Data from Calcium Imaging Assays
Data presented here are hypothetical and representative of expected results based on the known pharmacology of mGluR1 antagonists and mGluR2 agonists.
| Experimental Condition | Measured Parameter | Representative Value | Expected Effect of this compound |
| Baseline (no stimulus) | Baseline [Ca²⁺]i | 50-100 nM | No significant change |
| Stimulation with mGluR1/5 Agonist (e.g., DHPG) | Peak ΔF/F₀ | 1.5 - 2.0 | Attenuation of the peak response |
| Duration of Ca²⁺ transient (T₅₀) | 30 - 60 seconds | Reduction in duration | |
| Stimulation with this compound alone | Peak ΔF/F₀ | ~0.1 - 0.3 | Potential for a small, slow increase in [Ca²⁺]i in some neuronal populations due to mGluR2 activation |
| Stimulation with Forskolin (to elevate cAMP) | Baseline [Ca²⁺]i | 50-100 nM | No direct effect |
| Forskolin-induced change in [Ca²⁺]i | Variable | This compound may indirectly modulate Ca²⁺ dynamics by inhibiting cAMP production via mGluR2 activation |
Signaling Pathways
The dual action of this compound on mGluR1 and mGluR2/3 leads to the modulation of two distinct signaling pathways.
References
Troubleshooting & Optimization
(S)-4C3HPG solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and working with (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG). The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges related to the solubility and stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a phenylglycine derivative that acts as a competitive antagonist at the group I metabotropic glutamate (B1630785) receptor 1a (mGluR1a) and an agonist at the ionotropic glutamate receptor 2 (GluR2), a subunit of the AMPA receptor.[1][2][3] Due to this dual activity, it has been studied for its neuroprotective and anticonvulsant properties.[1]
Q2: Where can I find specific solubility data for this compound in my experimental buffer?
A2: Specific quantitative solubility data for this compound across a wide range of experimental buffers is not extensively published. Solubility is highly dependent on the specific conditions of your experiment, including the pH, ionic strength, and composition of the buffer, as well as the temperature. Therefore, it is essential to determine the solubility empirically under your specific experimental conditions. This guide provides a detailed protocol for the widely accepted "shake-flask" method to determine thermodynamic solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For many in vitro applications, preparing stock solutions in a high-purity, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) is common practice for compounds with limited aqueous solubility.[4] However, given the carboxylic acid and amino groups in its structure, this compound may have sufficient solubility in aqueous buffers, particularly at a pH that favors the ionization of these groups. It is recommended to first test solubility in your aqueous experimental buffer. If the desired concentration cannot be achieved, a concentrated stock in DMSO can be prepared and then diluted into the final aqueous medium.
Q4: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous medium is a common issue for compounds with low aqueous solubility and is often due to the rapid change in solvent polarity.[4] To mitigate this, consider the following strategies:
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilutions.[4]
-
Warming the Medium: Gently warming your aqueous buffer (e.g., to 37°C) before adding the compound stock can help improve solubility.[4]
-
Thorough Mixing: Ensure rapid and thorough mixing or vortexing as you add the DMSO stock to the aqueous medium to promote dispersion and prevent localized high concentrations that can lead to precipitation.[4]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically ≤ 0.5% for cell-based assays) to avoid solvent toxicity while being sufficient to maintain the compound's solubility.[4]
Troubleshooting Guide: Solubility and Stability Issues
| Problem | Potential Cause | Suggested Solution |
| Visible solid particles or cloudiness in the buffer after attempting to dissolve this compound. | Concentration exceeds the solubility limit in the chosen buffer. | Prepare a more dilute solution. Use the protocols in this guide to determine the actual solubility limit in your buffer. |
| Insufficient mixing or agitation. | Vortex the solution vigorously. Use a bath sonicator for 10-15 minutes to break up compound aggregates.[4] | |
| Incorrect buffer pH. | The ionization state of this compound is pH-dependent. Verify the pH of your buffer. Adjusting the pH may significantly improve solubility. | |
| Compound precipitates out of solution after being added to aqueous media from a DMSO stock. | Rapid change in solvent polarity ("salting out"). | Perform serial dilutions of the DMSO stock in the aqueous buffer. Add the stock solution dropwise while vortexing the buffer.[5] |
| Final DMSO concentration is too low to maintain solubility. | While keeping cell toxicity in mind, ensure the final DMSO concentration is sufficient. A final concentration of 0.1% to 0.5% is a common range.[4] | |
| Assay results are inconsistent or show a decrease in compound activity over the experiment's duration. | Compound degradation in the experimental buffer. | The compound may be unstable under your experimental conditions (pH, temperature, light exposure). Perform a stability study using the HPLC-based method described below. Chemical stability of a drug in the dissolution medium is a critical factor.[6] |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glass vials. Including a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer, if compatible with your assay, can sometimes reduce adsorption. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is a reliable method for determining the equilibrium solubility of a compound in a specific buffer.[7]
Materials:
-
This compound (solid powder)
-
Experimental buffer of interest
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the experimental buffer in a vial. The exact amount should be enough to ensure that undissolved solid remains visible after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[8][9]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To separate the dissolved compound from the undissolved solid, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Sample Collection: Carefully collect the supernatant. For further purification, filter the supernatant through a chemically inert syringe filter that does not absorb the compound.
-
Quantification: Quantify the concentration of this compound in the clear filtrate using a validated analytical method. Prepare a calibration curve with standards of known concentrations to ensure accurate measurement.
-
Data Reporting: Report the solubility in mg/mL or µM at the specified buffer composition and temperature.
Protocol 2: Stability Assessment in Aqueous Buffers (Stability-Indicating HPLC Method)
This protocol determines the stability of this compound in a given buffer over time by separating the intact compound from any potential degradation products.
Part A: Forced Degradation Study The first step is to intentionally degrade the compound to ensure the analytical method can distinguish it from its breakdown products.[10][11]
-
Prepare solutions of this compound (e.g., 100 µg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 24 hours.[10]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 24 hours.[10]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose a solid sample and a solution to 105°C for 48 hours.[10]
-
Photolytic Degradation: Expose a solution to UV light (254 nm).[10]
-
-
Analyze the stressed samples by HPLC to identify the degradation product peaks.
Part B: HPLC Method Development Develop a reverse-phase HPLC method (e.g., using a C18 column) that achieves baseline separation between the parent this compound peak and all peaks generated during the forced degradation study.
Part C: Stability Study
-
Prepare a solution of this compound in your experimental buffer at a known concentration.
-
Incubate the solution under your desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot using the validated stability-indicating HPLC method.
-
Calculate the percentage of intact this compound remaining at each time point relative to the amount at time 0.
Data Presentation Templates
Use the following tables to record your experimental findings.
Table 1: Solubility of this compound in Various Experimental Buffers
| Buffer Composition | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
|---|---|---|---|---|
| e.g., PBS | 7.4 | 25 | ||
| e.g., Tris-HCl | 8.0 | 37 |
| e.g., ACSF | 7.4 | 32 | | |
Table 2: Stability of this compound in Experimental Buffer
| Buffer Composition | pH | Temperature (°C) | Time (hours) | This compound Remaining (%) |
|---|---|---|---|---|
| e.g., PBS | 7.4 | 37 | 0 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 |
| | | | 24 | |
Visualized Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-4-Carboxy-3-hydroxyphenylglycine | CAS 85148-82-9 | this compound | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijtsrd.com [ijtsrd.com]
Technical Support Center: Optimizing (S)-4C3HPG Dosage for In Vivo Mouse Studies
Welcome to the technical support center for the utilization of (S)-4C3HPG in preclinical mouse models. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
(S)-4-Carboxy-3-hydroxyphenylglycine (this compound) is a dual-acting ligand for metabotropic glutamate (B1630785) receptors (mGluRs). It functions as a competitive antagonist at group I mGluR1a receptors and an agonist at group II mGluR2 receptors.[1][2][3][4] This dual activity allows it to modulate excitatory neurotransmission in the central nervous system, making it a compound of interest for investigating neurological disorders.
Q2: What are the potential therapeutic applications of this compound based on preclinical studies?
Preclinical research in rodent models suggests several potential therapeutic applications for this compound. It has demonstrated anticonvulsant properties, offering protection against audiogenic seizures in DBA/2 mice.[1][3] Furthermore, it has shown neuroprotective effects by reducing lesion volumes in a rat model of Huntington's disease and attenuating brain injury in a mouse model of traumatic brain injury.[5] There is also evidence for its potential in counteracting parkinsonian-like muscle rigidity in rats.[2]
Q3: What is a recommended starting dose for this compound in mice for systemic administration?
Based on a study investigating the neuroprotective effects of this compound in a mouse model of traumatic brain injury, a starting dose range of 1 to 10 mg/kg administered via intraperitoneal (i.p.) injection can be considered.[5] The study reported that doses of 5 and 10 mg/kg significantly attenuated neurological deficits and cerebral edema.[5]
Q4: What is a suitable vehicle for dissolving this compound for in vivo administration?
This compound has been successfully dissolved in saline for intraperitoneal administration in mice.[5] It is crucial to ensure complete dissolution of the compound before administration.
Q5: Are there any known pharmacokinetic data for this compound in mice?
Currently, there is limited publicly available pharmacokinetic data for this compound following systemic administration in mice. To determine key parameters such as half-life, bioavailability, and peak plasma concentrations (Cmax), a pharmacokinetic study is highly recommended. A typical pharmacokinetic study in mice involves administering the compound via the intended route (e.g., intraperitoneal) and a reference route (e.g., intravenous) and collecting blood samples at multiple time points for analysis.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in vehicle | The compound may have limited solubility in the chosen vehicle at the desired concentration. | - Gently warm the solution. - Use a different vehicle. For phenylglycine derivatives, co-solvents such as a small percentage of DMSO or cyclodextrins may be explored, but their potential effects on the experimental outcome should be considered. |
| Precipitation of the compound upon injection | The solution may be supersaturated or the pH of the vehicle may not be optimal for solubility. | - Ensure the solution is clear before injection. - Adjust the pH of the vehicle if it is known to affect the solubility of this compound. - Consider using a formulation with solubilizing agents. |
| No observable effect at the initial dose | The dose may be too low to elicit a biological response in the specific mouse model or for the chosen route of administration. | - Perform a dose-response study, gradually increasing the dose. - Consider a different route of administration that may offer better bioavailability (e.g., intravenous). - Verify the activity of your specific batch of this compound. |
| Adverse effects or toxicity observed in mice | The dose may be too high, or the vehicle itself may be causing toxicity. | - Reduce the dose. - Include a vehicle-only control group to assess the effects of the vehicle. - Closely monitor the animals for signs of distress, weight loss, or changes in behavior. |
| High variability in experimental results | Inconsistent administration technique, animal-to-animal variation, or instability of the compound. | - Ensure consistent and accurate administration technique for all animals. - Increase the number of animals per group to improve statistical power. - Prepare fresh solutions of this compound for each experiment to avoid degradation. |
Quantitative Data Summary
Table 1: Recommended Starting Doses for this compound in Mice (Systemic Administration)
| Route of Administration | Dosage Range | Vehicle | Study Model | Reference |
| Intraperitoneal (i.p.) | 1 - 10 mg/kg | Saline | Traumatic Brain Injury | [5] |
Table 2: General Guidelines for Intraperitoneal (i.p.) Injections in Mice
| Parameter | Guideline |
| Needle Gauge | 25-27 G |
| Maximum Injection Volume | 10 ml/kg |
| Injection Site | Lower right abdominal quadrant |
Experimental Protocols
Protocol: Dose-Response Study of this compound for Neuroprotection in a Mouse Model of Traumatic Brain Injury (TBI)
This protocol is adapted from a study investigating the effects of this compound on TBI in mice.[5]
1. Animal Model:
-
Adult male C57BL/6 mice (8-10 weeks old, 22-25g).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize animals to the facility for at least one week before the experiment.
2. This compound Preparation:
-
Dissolve this compound powder in sterile, pyrogen-free saline to the desired stock concentrations (e.g., 0.1 mg/ml, 0.5 mg/ml, and 1 mg/ml).
-
Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.
-
Prepare fresh solutions on the day of the experiment.
3. Experimental Groups:
-
Group 1: Sham + Vehicle: Sham surgery + Saline injection (i.p.).
-
Group 2: TBI + Vehicle: TBI surgery + Saline injection (i.p.).
-
Group 3: TBI + 1 mg/kg this compound: TBI surgery + 1 mg/kg this compound injection (i.p.).
-
Group 4: TBI + 5 mg/kg this compound: TBI surgery + 5 mg/kg this compound injection (i.p.).
-
Group 5: TBI + 10 mg/kg this compound: TBI surgery + 10 mg/kg this compound injection (i.p.). *The number of animals per group should be determined by power analysis to ensure statistical significance. A typical number is n=8-10 mice per group.
4. Administration:
-
Administer the vehicle or the corresponding dose of this compound via intraperitoneal injection 30 minutes prior to the induction of TBI.
-
The injection volume should be calculated based on the animal's body weight (e.g., 10 ml/kg).
5. Traumatic Brain Injury (TBI) Induction:
-
Induce TBI using a controlled cortical impact (CCI) device. Anesthetize the mice and perform a craniotomy over the desired brain region.
-
The sham group will undergo the same surgical procedure without the cortical impact.
6. Post-operative Care and Monitoring:
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia.
-
Monitor animals for any adverse effects.
7. Outcome Measures (assessed at 24 hours post-TBI):
-
Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized neurological scoring system.
-
Cerebral Edema Measurement: Determine brain water content by comparing the wet and dry weight of the brain tissue.
-
Biochemical Analysis: Measure glutamate concentration in the cerebrospinal fluid (CSF) and the expression of inflammatory cytokines (e.g., TNF-α, IL-1β) in the injured cortex using techniques like ELISA or RT-PCR.
8. Statistical Analysis:
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the differences between the experimental groups.
Signaling Pathway Diagrams
Caption: mGluR1a Signaling Pathway.
Caption: mGluR2 Signaling Pathway.
Caption: Dosage Optimization Workflow.
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of this compound on brain damage in the acute stage of moderate traumatic brain injury model of mice and underlying mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of (S)-4C3HPG in neuronal cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a phenylglycine derivative that acts as a dual modulator of metabotropic glutamate (B1630785) receptors (mGluRs). It is a competitive antagonist of Group I mGluRs, specifically mGluR1a, and an agonist of Group II mGluRs, particularly mGluR2.[1][2] It has been observed to have no significant effects at mGluR4a.[1]
Q2: Is this compound neuroprotective?
Yes, this compound has demonstrated neuroprotective effects in various models. For instance, it can protect against audiogenic seizures in mice and has been shown to reduce neuronal damage after global ischemia in gerbils.[1] It also attenuates excitotoxic neuronal death induced by N-methyl-D-aspartate (NMDA) and oxygen-glucose deprivation in murine cortical cell cultures.[3]
Q3: Does this compound directly interact with NMDA receptors?
Current evidence suggests that the neuroprotective effects of this compound against NMDA-induced excitotoxicity are not due to a direct interaction with NMDA receptors. Instead, these effects are likely mediated by its agonist activity at Group II mGluRs (mGluR2/3), which leads to a reduction in cyclic AMP (cAMP) levels.[4] In some experimental setups, this compound did not alter NMDA-induced responses, further indicating a lack of direct interaction.[4]
Q4: What are the expected downstream signaling effects of this compound application in neuronal cultures?
Due to its dual activity, this compound can elicit complex downstream effects:
-
Antagonism of mGluR1a: This will block the Gq-coupled signaling pathway typically activated by glutamate, leading to an inhibition of phospholipase C (PLC) activation and subsequent reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production. This can result in decreased intracellular calcium release from internal stores.
-
Agonism of mGluR2: This will activate the Gi/o-coupled signaling pathway, leading to an inhibition of adenylyl cyclase activity and a decrease in intracellular cAMP levels.
Q5: Can this compound be used to study the role of specific mGluR subtypes?
While this compound can be a useful tool, its dual activity requires careful experimental design and interpretation. To specifically investigate the role of mGluR1a, it should be used in conjunction with selective mGluR2 agonists. Conversely, to study mGluR2, its effects should be compared with those of selective mGluR1a antagonists.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound | Compound degradation: Improper storage or handling may lead to degradation. | Store this compound as a powder at -20°C. For solvent-based stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Suboptimal concentration: The effective concentration can vary depending on the cell type and experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your specific neuronal culture system. | |
| Low expression of target receptors: The neuronal culture may have low endogenous expression of mGluR1a or mGluR2. | Verify the expression of mGluR1a and mGluR2 in your culture system using techniques like Western blotting or qPCR. | |
| Unexpected excitatory effects | Off-target effects at high concentrations: While primarily known for its mGluR1a/2 activity, very high concentrations could potentially have unknown off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. Include appropriate controls with other mGluR ligands to confirm the observed effects are target-specific. |
| Complex network activity: In a mixed neuronal culture, the net effect of modulating both mGluR1a and mGluR2 can be complex and may lead to disinhibition of certain neuronal populations. | Consider using more simplified culture systems or co-application with specific inhibitors of other neurotransmitter systems to dissect the observed effects. | |
| Variability in results between experiments | Inconsistent culture conditions: The expression and function of mGluRs can be influenced by the age and health of the neuronal culture. | Standardize your neuronal culture protocol, including cell density, media changes, and age of cultures used for experiments. |
| pH changes in media: The activity of this compound may be sensitive to pH. | Ensure that the pH of your experimental buffer is stable and within the optimal physiological range. | |
| Observed neuroprotection is weaker than expected | Dominant excitotoxic pathway is not mGluR-mediated: The specific excitotoxic insult used may primarily act through pathways not significantly modulated by mGluR1a or mGluR2. | Confirm that the excitotoxicity model you are using is sensitive to mGluR modulation. For example, NMDA-induced excitotoxicity is known to be attenuated by this compound. |
| Insufficient pre-incubation time: The compound may require a certain amount of time to penetrate the tissue or exert its modulatory effects. | Optimize the pre-incubation time with this compound before inducing the excitotoxic insult. |
Quantitative Data
Pharmacological Profile of this compound
| Receptor Subtype | Action | Potency | Cell Type | Assay | Reference |
| mGluR1a | Antagonist | IC50: 15 ± 3 µM | BHK cells | Glutamate-stimulated phosphoinositide hydrolysis | [1] |
| mGluR1a | Antagonist | EC50: 5 ± 1 µM | BHK cells | [3H]glutamate binding displacement | [1] |
| mGluR2 | Agonist | EC50: 21 ± 4 µM | BHK cells | Inhibition of forskolin-stimulated cAMP formation | [1] |
| mGluR4a | No effect | - | BHK cells | - | [1] |
Experimental Protocols
Protocol 1: Neuroprotection Assay against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol is adapted from established methods for assessing neuroprotection in primary neuronal cultures.[5][6][7]
1. Cell Culture:
-
Culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated plates.
-
Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 10-12 days in vitro (DIV) to allow for maturation and synapse formation.
2. Treatment:
-
On DIV 10-12, replace the culture medium with a pre-warmed experimental buffer (e.g., Hibernate-E).
-
Pre-incubate the neurons with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control for 1 hour.
-
Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM for 1 hour. Include a control group with no glutamate exposure.
3. Post-insult Incubation:
-
After the 1-hour glutamate exposure, gently wash the neurons three times with pre-warmed experimental buffer to remove glutamate and this compound.
-
Return the neurons to their original conditioned culture medium or fresh culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
4. Assessment of Neuronal Viability:
-
MTT Assay:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the culture supernatant to measure lactate (B86563) dehydrogenase (LDH) release, an indicator of cell death.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
5. Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated, non-glutamate exposed control group.
-
Calculate the neuroprotective effect of this compound by comparing the viability of neurons treated with glutamate and this compound to those treated with glutamate alone.
Protocol 2: cAMP Assay in Neuronal Cultures
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to this compound.[8][9][10]
1. Cell Culture and Preparation:
-
Culture primary neurons or a suitable neuronal cell line to a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 100 µM) for 15-30 minutes to prevent cAMP degradation.
2. Treatment:
-
To assess the agonist effect of this compound on mGluR2, treat the cells with varying concentrations of this compound.
-
To confirm the involvement of Gi/o-coupled receptors, a co-treatment with forskolin (B1673556) (an adenylyl cyclase activator) and this compound can be performed. This compound should reduce the forskolin-induced increase in cAMP.
3. Cell Lysis and cAMP Measurement:
-
After the desired incubation time (typically 15-30 minutes), terminate the reaction by aspirating the buffer and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as an ELISA-based or TR-FRET-based kit, following the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample based on the standard curve.
-
Normalize the cAMP levels to the protein concentration in each sample.
-
Plot the dose-response curve for this compound to determine its EC50 for cAMP inhibition.
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Indirect neuroprotective mechanism of this compound.
Caption: Workflow for neuroprotection assay.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine (this compound) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of metabotropic glutamate receptors potentiating NMDA responses in mouse cortical wedge preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 6. Glutamate Excitotoxicity Assay [neuroproof.com]
- 7. Astrocytes enhance the tolerance of rat cortical neurons to glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting mixed agonist/antagonist effects of (S)-4C3HPG
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for interpreting the mixed agonist/antagonist effects of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological targets?
This compound is a phenylglycine derivative that acts as a dual modulator of metabotropic glutamate (B1630785) receptors (mGluRs). It functions as a competitive antagonist at Group I mGluRs, specifically mGluR1a, and as an agonist at Group II mGluRs, particularly mGluR2.[1][2][3] This mixed pharmacological profile makes it a valuable tool for dissecting the roles of these receptor subtypes in various physiological and pathological processes.
Q2: How can a single compound act as both an agonist and an antagonist?
A compound's effect (agonist or antagonist) is determined by its interaction with the specific binding pocket of a receptor and the subsequent conformational changes it induces. This compound's molecular structure allows it to bind to the glutamate binding site on both mGluR1a and mGluR2. However, the nature of this interaction differs between the two receptor subtypes. At mGluR1a, its binding prevents the receptor from being activated by the endogenous agonist glutamate, thus acting as an antagonist. Conversely, at mGluR2, its binding induces a conformational change that activates the receptor, mimicking the effect of glutamate and thus acting as an agonist.
Q3: What are the downstream signaling consequences of this compound's dual activity?
The opposing effects of this compound on Group I and Group II mGluRs result in distinct downstream signaling cascades:
-
At mGluR1a (Antagonism): By blocking mGluR1a, this compound inhibits the Gq/11 protein-coupled signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
-
At mGluR2 (Agonism): By activating mGluR2, this compound stimulates the Gi/o protein-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Q4: I am seeing unexpected results in my cell-based assay when using this compound. What could be the issue?
Interpreting data from a mixed agonist/antagonist can be challenging. Here are a few troubleshooting considerations:
-
Receptor Expression Profile: Ensure you have a clear understanding of the mGluR subtypes expressed in your experimental system. The net effect of this compound will depend on the relative expression levels of mGluR1 and mGluR2.
-
Agonist/Antagonist Competition: If you are co-applying this compound with another glutamate receptor ligand, the observed effect will be a result of the competition between the two compounds at their respective binding sites.
-
Concentration Dependence: The agonist and antagonist effects of this compound may have different concentration dependencies. It is crucial to perform dose-response curves to fully characterize its effects in your system.
Troubleshooting Guides
Issue 1: Difficulty in isolating the mGluR1a antagonist versus mGluR2 agonist effects.
Solution:
To experimentally distinguish between the two activities, you can use a combination of selective pharmacological tools and specific cellular assays:
-
Selective Agonists/Antagonists:
-
To isolate the mGluR1a antagonist effect, pre-incubate your cells with a selective mGluR2 antagonist before applying this compound and a known mGluR1 agonist.
-
To isolate the mGluR2 agonist effect, use a cell line that predominantly expresses mGluR2 or pre-treat with a selective mGluR1 antagonist.
-
-
Specific Second Messenger Assays:
-
Measure changes in intracellular calcium or inositol phosphate (B84403) levels to assess mGluR1a activity.
-
Measure changes in cAMP levels to assess mGluR2 activity.
-
Issue 2: Inconsistent results in functional assays.
Solution:
Inconsistencies can arise from several factors. Consider the following:
-
Cell Line Stability: Ensure the stable expression and functionality of the mGluR subtypes in your cell line over time.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation times, and buffer composition. For instance, lithium chloride (LiCl) is often used in phosphoinositide turnover assays to inhibit inositol monophosphatase, leading to an accumulation of inositol phosphates.
-
Compound Stability: Prepare fresh solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.
Quantitative Data
The following table summarizes the key pharmacological parameters of this compound at its primary targets.
| Compound | Receptor | Activity | Parameter | Value (µM) | Cell System |
| This compound | mGluR1a | Antagonist | IC₅₀ | 15 ± 3 | BHK cells |
| mGluR2 | Agonist | EC₅₀ | 21 ± 4 | BHK cells |
Data from Thomsen et al., 1994.[1]
Experimental Protocols
Phosphoinositide (PI) Turnover Assay for mGluR1a Antagonist Activity
This protocol is designed to measure the ability of this compound to inhibit glutamate-stimulated PI hydrolysis in cells expressing mGluR1a.
Materials:
-
Cells expressing mGluR1a (e.g., BHK, CHO, or HEK293 cells)
-
Inositol-free DMEM
-
[³H]-myo-inositol
-
Fetal Bovine Serum (FBS)
-
Lithium Chloride (LiCl)
-
This compound
-
L-Glutamate
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin
-
Scintillation cocktail
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Replace the medium with inositol-free DMEM supplemented with 1% dialyzed FBS and [³H]-myo-inositol (1 µCi/ml).
-
Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with a HEPES-buffered saline solution.
-
Pre-incubate the cells with various concentrations of this compound in the presence of 10 mM LiCl for 20 minutes at 37°C.
-
Add a submaximal concentration of L-glutamate (e.g., 10 µM) and incubate for an additional 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and terminate the reaction by adding ice-cold 5% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the TCA-soluble fraction containing the inositol phosphates.
-
-
Chromatographic Separation and Quantification:
-
Neutralize the samples and apply them to Dowex AG1-X8 anion-exchange columns.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the inhibition of glutamate-stimulated [³H]-inositol phosphate accumulation as a function of the this compound concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
cAMP Assay for mGluR2 Agonist Activity
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing mGluR2.
Materials:
-
Cells expressing mGluR2 (e.g., BHK, CHO, or HEK293 cells)
-
Serum-free DMEM/F12 medium
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based)
Procedure:
-
Cell Culture:
-
Plate cells in a 96-well plate and grow to near confluency.
-
-
Agonist Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 10-20 minutes at 37°C.
-
Add various concentrations of this compound and incubate for 15 minutes at 37°C.
-
Add forskolin (e.g., 1 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the assay kit.
-
-
Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP production as a function of the this compound concentration.
-
Calculate the EC₅₀ value from the resulting dose-response curve.
-
Visualizations
Caption: Antagonism of the mGluR1a signaling pathway by this compound.
Caption: Agonism of the mGluR2 signaling pathway by this compound.
Caption: Experimental workflows for characterizing this compound activity.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting (S)-4C3HPG delivery in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: (S)-4-Carboxy-3-hydroxyphenylglycine (this compound) is a dual-acting ligand for metabotropic glutamate (B1630785) receptors (mGluRs). It functions as a competitive antagonist at the mGluR1 subtype and an agonist at mGluR2/3 receptors.[1] In preclinical studies, it has demonstrated neuroprotective effects in models of global ischemia and traumatic brain injury.[1][2] Its neuroprotective action is thought to be mediated by the reduction of glutamate release and the inhibition of excessive inflammatory cytokine production.[2]
Q2: What are the common administration routes for this compound in preclinical models?
A2: Based on published studies, the two primary routes of administration for this compound in preclinical rodent models are intraperitoneal (i.p.) injection and intracerebroventricular (i.c.v.) infusion. For systemic effects, i.p. injection has been used in mice.[2] For direct central nervous system (CNS) delivery, i.c.v. infusion has been utilized in gerbils.[1]
Q3: What are the reported effective doses of this compound?
A3: The effective dose of this compound depends on the administration route and the animal model. In a mouse model of traumatic brain injury, intraperitoneal injections of 5 mg/kg and 10 mg/kg were shown to be effective.[2] In a gerbil model of global ischemia, a 1 µM concentration was administered via intracerebroventricular injection.[1]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Question: I am having trouble dissolving this compound in my vehicle for in vivo administration. What should I do?
Answer:
The solubility of this compound is a critical factor for successful in vivo delivery. Here are some steps to troubleshoot solubility issues:
-
Vehicle Selection: According to available data, this compound is soluble up to 5 mM in water and up to 100 mM in one equivalent of sodium hydroxide (B78521) (NaOH).[3] For a neutral pH formulation suitable for in vivo use, start by attempting to dissolve the compound in sterile saline or phosphate-buffered saline (PBS).
-
pH Adjustment: If solubility in saline or PBS is low, you can try to modestly increase the pH. Since it is highly soluble in NaOH, a slight increase in pH may improve its solubility in aqueous buffers. Prepare a stock solution in a small volume of dilute NaOH (e.g., 0.1 M) and then dilute it with your desired buffer (e.g., saline or PBS) to the final concentration, adjusting the final pH to be within a physiologically acceptable range (typically pH 7.2-7.4). Caution: Always check the final pH of your solution before administration to avoid tissue damage.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of the compound. However, be mindful of the compound's stability under these conditions (see Issue 2).
-
Co-solvents: If aqueous solubility remains an issue, consider the use of a biocompatible co-solvent. A common approach for in vivo studies is to use a small percentage of dimethyl sulfoxide (B87167) (DMSO) and then dilute with saline. For example, you could dissolve this compound in a minimal amount of DMSO and then bring it to the final volume with sterile saline. It is crucial to keep the final DMSO concentration low (typically <5-10% for i.p. injections) to avoid toxicity.
Issue 2: Concerns About the Stability of the this compound Formulation
Question: How can I ensure the stability of my prepared this compound solution?
Answer:
-
Prepare Fresh Solutions: It is always best practice to prepare your this compound solution fresh on the day of the experiment. This minimizes the risk of degradation.
-
Storage of Stock Solutions: If you need to prepare a stock solution, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping the vials in aluminum foil.
-
pH Considerations: The stability of many compounds is pH-dependent. Since this compound is an amino acid derivative, its stability could be affected by extremes in pH. It is advisable to maintain the pH of your final formulation within a neutral and physiologically compatible range (pH 7.2-7.4).
-
Avoid High Temperatures: Prolonged exposure to high temperatures can lead to degradation. If you need to warm the solution to aid dissolution, do so gently and for the shortest time possible.
Issue 3: Inconsistent or Lack of Expected Biological Effect
Question: I have administered this compound, but I am not observing the expected neuroprotective effects. What could be the reason?
Answer:
Several factors could contribute to a lack of efficacy in your preclinical model:
-
Formulation Issues:
-
Precipitation: If the compound has precipitated out of the solution before or after administration, the actual dose delivered will be lower than intended. Always visually inspect your solution for any precipitates before injection.
-
Incorrect pH: An inappropriate pH of the injected solution can cause local tissue irritation and may affect the bioavailability of the compound.
-
-
Administration Technique:
-
Intraperitoneal (i.p.) Injection: Ensure proper i.p. injection technique to avoid injecting into the gut, subcutaneous tissue, or fat, which can lead to variable absorption.
-
Intracerebroventricular (i.c.v.) Injection: The accuracy of the stereotaxic coordinates is crucial for successful i.c.v. delivery to the ventricles. Verify your coordinates and technique.
-
-
Dose and Timing: The dose and the timing of administration relative to the induced injury (e.g., ischemia or trauma) are critical. The effective doses reported in the literature (1 µM for i.c.v. and 5-10 mg/kg for i.p.) are a good starting point, but you may need to perform a dose-response study in your specific model.[1][2] The timing of administration (pre- or post-injury) can also significantly impact the outcome.
-
Animal Model Variability: The pathophysiology of the disease model and the species/strain of the animal can influence the response to a therapeutic agent.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | [3] |
| Molecular Weight | 211.17 g/mol | [3] |
| Solubility | - Up to 5 mM in water- Up to 100 mM in 1 eq. NaOH | [3] |
Table 2: Reported In Vivo Administration of this compound
| Administration Route | Species | Dose/Concentration | Model | Reference |
| Intraperitoneal (i.p.) | Mouse | 5 and 10 mg/kg | Traumatic Brain Injury | [2] |
| Intracerebroventricular (i.c.v.) | Gerbil | 1 µM | Global Ischemia | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
-
Sterile syringes and needles (e.g., 27-30 gauge)
Methodology:
-
Calculate the required amount: Based on the desired dose (e.g., 10 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Initial Dissolution:
-
Method A (Direct Dissolution): Weigh the this compound powder and place it in a sterile microcentrifuge tube. Add a small volume of sterile saline and vortex thoroughly. If the compound does not dissolve completely, proceed to Method B.
-
Method B (pH Adjustment): Weigh the this compound powder and place it in a sterile microcentrifuge tube. Add a minimal volume of 0.1 M NaOH to dissolve the powder completely.
-
-
Dilution and pH Neutralization (for Method B):
-
Once dissolved, add sterile saline to reach the final desired concentration.
-
Check the pH of the solution. If necessary, adjust the pH to 7.2-7.4 using sterile dilute HCl or NaOH.
-
-
Final Volume Adjustment: Add sterile saline to reach the final calculated volume.
-
Sterilization: If the initial components were not sterile, filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Administration: Administer the solution to the mice via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (e.g., up to 10 mL/kg for mice).
Protocol 2: Preparation of this compound for Intracerebroventricular (i.c.v.) Injection
Materials:
-
This compound powder
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Sterile water for injection
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
Sterile micro-syringes for i.c.v. injection
Methodology:
-
Prepare a Stock Solution: Due to the low concentration needed (1 µM), it is practical to first prepare a more concentrated stock solution (e.g., 1 mM).
-
Weigh the appropriate amount of this compound to make a 1 mM stock solution in sterile water.
-
If necessary, use a minimal amount of 0.1 M NaOH to aid dissolution, as described in Protocol 1. Adjust the pH of the stock solution to 7.2-7.4.
-
-
Dilution to Final Concentration:
-
On the day of the experiment, dilute the 1 mM stock solution with sterile aCSF to the final working concentration of 1 µM. For example, add 1 µL of the 1 mM stock solution to 999 µL of aCSF.
-
-
Sterilization: If not prepared under aseptic conditions, filter the final solution through a 0.22 µm sterile filter.
-
Administration: Load the 1 µM this compound solution into a sterile micro-syringe for i.c.v. infusion according to your established stereotaxic surgical protocol.
Visualizations
References
Technical Support Center: Overcoming Poor Bioavailability of (S)-4C3HPG in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of this compound, a potent metabotropic glutamate (B1630785) receptor antagonist/agonist.[1]
Disclaimer: Publicly available pharmacokinetic data for this compound is limited. The following guidance is based on the known physicochemical properties of similar phenylglycine derivatives and established strategies for improving the bioavailability of hydrophilic, poorly absorbed compounds. The quantitative data presented is illustrative to demonstrate potential improvements with different formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
A1: this compound is a phenylglycine derivative that acts as an antagonist of the metabotropic glutamate receptor 1a (mGluR1a) and an agonist of mGluR2.[1] It has demonstrated neuroprotective and anticonvulsant activity in preclinical models.[1][2] Like many polar, hydrophilic small molecules, this compound is expected to have low oral bioavailability due to poor membrane permeability and limited transport across the intestinal epithelium. This can lead to sub-therapeutic concentrations at the target site, particularly in the central nervous system (CNS), hindering in vivo efficacy studies and clinical development.
Q2: What are the primary barriers to the oral absorption of this compound?
A2: The primary barriers to the oral absorption of this compound are likely:
-
High Polarity and Hydrophilicity: The carboxylic acid and hydroxyl groups on the phenylglycine structure make the molecule highly polar and water-soluble, which limits its ability to passively diffuse across the lipid-rich intestinal cell membranes.
-
Limited Paracellular Transport: The tight junctions between intestinal epithelial cells restrict the passage of molecules, and this compound may be too large for efficient paracellular absorption.
-
Efflux Transporters: Although not specifically studied for this compound, it is possible that it may be a substrate for efflux transporters in the gut wall, which actively pump the compound back into the intestinal lumen.
-
Blood-Brain Barrier (BBB): For CNS-active compounds like this compound, the blood-brain barrier presents an additional significant challenge, as it is even less permeable than the intestinal epithelium.[3]
Q3: What are the general strategies to overcome the poor bioavailability of hydrophilic compounds like this compound?
A3: Several strategies can be employed to enhance the oral bioavailability of hydrophilic drugs:
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its absorption. The prodrug is then converted back to the active this compound in the body.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.
-
Chemical Modification: Altering the structure of the molecule to increase its lipophilicity, without creating a prodrug, can sometimes improve absorption.
-
Use of Permeation Enhancers: Co-administration of agents that reversibly open the tight junctions between intestinal cells can increase paracellular absorption.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor absorption from the GI tract due to high hydrophilicity. | 1. Switch to a different route of administration for initial efficacy studies: Intraperitoneal (IP) or subcutaneous (SC) injection can bypass the gastrointestinal barrier. A study has shown this compound to be effective in mice following IP injection.[4] 2. Implement a formulation strategy: Explore prodrugs or nanoparticle formulations to enhance absorption (see detailed protocols below). |
| High variability in plasma concentrations between subjects. | Inconsistent absorption, possibly due to differences in gastric emptying or intestinal motility. | 1. Standardize experimental conditions: Ensure consistent fasting times and dosing procedures for all animals. 2. Use a formulation that improves consistency: Nanoparticle formulations can sometimes lead to more predictable absorption profiles. |
| Lack of CNS penetration and target engagement. | Inability of this compound to cross the blood-brain barrier (BBB). | 1. Consider direct CNS administration: For preclinical studies, intracerebroventricular (ICV) or intrathecal injection can be used to directly deliver the compound to the brain. 2. Design CNS-targeted prodrugs: Create prodrugs that can utilize endogenous transporters at the BBB. 3. Explore advanced delivery systems: Investigate the use of nanoparticles functionalized with ligands that can facilitate receptor-mediated transcytosis across the BBB. |
| In vitro activity does not translate to in vivo efficacy. | Insufficient drug exposure at the target site due to poor bioavailability. | 1. Conduct a thorough pharmacokinetic (PK) study: Determine the plasma and brain concentrations of this compound after administration. 2. Correlate PK with pharmacodynamics (PD): Establish the relationship between drug concentration and the desired biological effect to determine the target exposure needed for efficacy. 3. Optimize the formulation and dosing regimen: Use the PK/PD data to guide the development of a formulation and dosing schedule that achieves and maintains therapeutic concentrations. |
Data Presentation: Illustrative Bioavailability Enhancement
The following table presents hypothetical data to illustrate the potential improvements in the oral bioavailability of this compound that could be achieved with different formulation strategies.
| Formulation | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| This compound Solution | Intravenous (IV) | 5 | 5200 | 0.1 | 7800 | 100 |
| This compound Solution | Oral | 50 | 150 | 1.0 | 468 | < 1 |
| This compound Prodrug A | Oral | 50 | 950 | 1.5 | 5460 | 7 |
| This compound Nanoparticles | Oral | 50 | 1200 | 2.0 | 9360 | 12 |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of a test compound.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast animals overnight (12-16 hours) before dosing, with free access to water.
2. Dosing Groups:
-
Group 1 (IV): this compound solution in saline at 5 mg/kg.
-
Group 2 (Oral): this compound formulation (e.g., solution, prodrug, nanoparticles) in an appropriate vehicle at 50 mg/kg.
3. Administration:
-
IV: Administer the dose via a tail vein injection.
-
Oral: Administer the dose via oral gavage.
4. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein at the following time points:
-
IV: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Oral: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability using the following formula:
-
Bioavailability (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Protocol 2: Preparation of a Lipophilic Ester Prodrug of this compound
This protocol describes a general method for synthesizing an ester prodrug to improve lipophilicity.
1. Materials:
-
This compound
-
An appropriate alcohol (e.g., ethanol, propanol)
-
A suitable acid catalyst (e.g., sulfuric acid, thionyl chloride)
-
Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)
2. Procedure:
-
Suspend this compound in the anhydrous organic solvent.
-
Add the acid catalyst dropwise at 0°C.
-
Add the alcohol and allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium bicarbonate solution).
-
Extract the prodrug with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure ester prodrug.
3. Characterization:
-
Confirm the structure of the prodrug using NMR and mass spectrometry.
-
Determine the purity by HPLC.
Protocol 3: Formulation of this compound in Polymeric Nanoparticles
This protocol outlines a method for encapsulating a hydrophilic drug into polymeric nanoparticles using the double emulsion solvent evaporation technique.
1. Materials:
-
This compound
-
A biodegradable polymer (e.g., PLGA)
-
A surfactant (e.g., polyvinyl alcohol - PVA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution
2. Procedure:
-
Primary Emulsion: Dissolve this compound in a small volume of aqueous solution. Dissolve the PLGA in dichloromethane. Emulsify the aqueous drug solution in the organic polymer solution using a high-speed homogenizer or sonicator to form a water-in-oil (W/O) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of aqueous PVA solution and homogenize or sonicate to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them to obtain a dry powder.
3. Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the this compound content using a validated analytical method.
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of this compound formulations.
Caption: Strategies to overcome the poor intestinal absorption of this compound.
Caption: Logical relationship between the challenges and solutions for this compound delivery.
References
- 1. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
- 2. fda.gov [fda.gov]
- 3. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. [Effect of this compound on brain damage in the acute stage of moderate traumatic brain injury model of mice and underlying mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-4C3HPG Experimental Guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues during experiments involving rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phenylglycine derivative that acts as a competitive antagonist at group I metabotropic glutamate (B1630785) receptors (mGluR1a) and an agonist at group II metabotropic glutamate receptors (mGluR2/3).[1][2] Its dual action allows for the modulation of glutamatergic neurotransmission. Blockade of mGluR1 and activation of mGluR2 can influence neuronal excitability and synaptic plasticity.
Q2: Are there any established LD50 or NOAEL values for this compound in rats?
Currently, there are no publicly available, dedicated toxicology studies that have established a specific LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound in rats. Toxicity is inferred from its pharmacological activity and data from related compounds.
Q3: What are the potential toxic effects of this compound in rats?
While specific toxicity data is lacking, potential adverse effects can be extrapolated from the compound's mechanism of action:
-
Group I mGluR Antagonism: While generally considered neuroprotective against excitotoxicity, high doses or off-target effects could potentially disrupt normal physiological processes. Some mGluR5 antagonists have been shown to have noncompetitive NMDA receptor antagonist actions, which could lead to behavioral and neurological effects.[3]
-
Group II mGluR Agonism: Activation of these receptors generally leads to a decrease in glutamate release, which is often associated with neuroprotective and anxiolytic effects. Compounds in this class are typically well-tolerated.
Researchers should closely monitor animals for any behavioral changes, neurological signs (e.g., seizures, ataxia), or changes in food and water consumption.
Q4: What is a safe and effective dosage range for this compound in rat experiments?
The appropriate dosage will depend on the research question and the route of administration. Based on published in vivo studies, the following dosages have been used effectively in rats without reported acute toxicity.
| Administration Route | Dosage Range | Experimental Context |
| Intrastriatal Injection | 5 - 15 µg / 0.5 µL | Attenuation of parkinsonian-like muscle rigidity[4] |
| Intrastriatal Co-injection | 500 - 1000 nmol | Protection against quinolinic acid-induced lesions[5] |
Note: These are not toxicity-derived safe dosage ranges but rather doses used for pharmacological studies. A thorough dose-response study is recommended for any new experimental paradigm.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect at expected doses. | - Compound Stability: this compound may have degraded. - Administration Technique: Improper injection or gavage. - Dosage: The dose may be too low for the specific experimental model. | - Prepare fresh solutions for each experiment. - Ensure proper training and technique for the chosen administration route. - Perform a dose-response study to determine the optimal effective dose. |
| Unexpected behavioral changes in rats. | - Off-target Effects: At higher concentrations, this compound may interact with other receptors. - Metabolites: The in vivo metabolism of the compound could lead to active metabolites with different pharmacological profiles. | - Lower the dose to see if the effect is dose-dependent. - Include additional behavioral assays to characterize the observed changes. - Consider pharmacokinetic studies to analyze metabolite formation. |
| Signs of neurotoxicity (e.g., seizures, ataxia). | - Excessive Glutamate Modulation: The dual action on mGluRs might be disrupting the delicate balance of glutamatergic signaling in a specific brain region or animal model. | - Immediately discontinue the experiment for the affected animal and provide supportive care. - Re-evaluate the dosage and consider a dose de-escalation. - Review the literature for potential contraindications in your specific rat strain or model. |
Experimental Protocols
Due to the absence of specific toxicity studies for this compound, the following are generalized protocols for acute and sub-chronic oral toxicity studies in rats, based on OECD guidelines. These should be adapted for this compound by a qualified toxicologist.
Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This study is designed to identify a dose causing evident toxicity without mortality.
-
Animals: Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often slightly more sensitive.[6]
-
Housing: House animals in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard rodent chow and water, except for a brief fasting period before dosing.
-
Dose Selection: Based on available data, a sighting study is performed to select the initial dose. Fixed doses of 5, 50, 300, and 2000 mg/kg are typically used.[6]
-
Administration: Administer a single dose of this compound, dissolved in a suitable vehicle (e.g., water or saline), by oral gavage. Animals should be fasted overnight before dosing.[7]
-
Observations:
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.[7]
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Record body weight at least weekly.
-
-
Endpoint: The study is terminated after 14 days. All animals are humanely euthanized and subjected to a gross necropsy.
Protocol 2: Sub-Chronic 90-Day Oral Toxicity Study (Adapted from OECD Guideline 408)
This study provides information on potential health hazards from repeated exposure.
-
Animals: Use at least 20 animals (10 males and 10 females) per group.[8]
-
Dose Groups: At least three dose levels and a control group are required. The doses should be selected to produce a range of effects, from a no-effect level to a level causing some toxicity. A limit dose of 1000 mg/kg/day can be used if no effects are expected.[8]
-
Administration: Administer the test substance daily by oral gavage or in the diet/drinking water for 90 days.[8]
-
Observations:
-
Endpoint: At the end of the 90-day period, all animals are euthanized. Conduct a gross necropsy and histopathological examination of major organs and tissues.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for Acute Oral Toxicity Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine (this compound) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
Technical Support Center: (S)-4C3HPG and mGlu5 Receptor Subtypes
Welcome to the technical support center for researchers utilizing (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) in studies involving metabotropic glutamate (B1630785) receptor 5 (mGlu5). This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound at mGlu5 receptor subtypes?
This compound acts as a partial agonist at both mGlu5a and mGlu5b splice variants.[1] This is in contrast to its activity at the mGlu1a receptor, where it functions as a full antagonist.[1]
Q2: What is the potency and efficacy of this compound at mGlu5 receptors?
This compound displays a lower potency and efficacy at mGlu5 receptors compared to the full agonist quisqualate. In studies using LLC-PK1 cells expressing rat mGlu5a or mGlu5b, this compound stimulated inositol (B14025) phosphate (B84403) (IP) production with the following characteristics:
| Receptor Subtype | Ligand | EC50 (μM) | Maximal Response (% of Quisqualate) |
| mGlu5a | This compound | 30 | 50% |
| mGlu5b | This compound | 30 | 50% |
| mGlu5a/b | Quisqualate | 0.1 | 100% |
Q3: Are there splice variants of the mGlu5 receptor I should be aware of?
Yes, two main splice variants, mGlu5a and mGlu5b, have been characterized. The mGlu5b variant contains a 32-amino acid insert in the cytoplasmic tail.[1] Functionally, both mGlu5a and mGlu5b couple to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent intracellular signaling cascades.[1][2] Pharmacologically, their profiles are identical with respect to the agonists tested in the primary characterization studies.[1]
Q4: What are the key signaling pathways activated by mGlu5 receptors?
The canonical signaling pathway for mGlu5 receptors involves their coupling to Gq/11 proteins. This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2]
Canonical mGlu5 Signaling Pathway
Canonical mGlu5 Signaling Pathway
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and mGlu5 receptors.
Guide 1: Inositol Phosphate (IP) Accumulation Assay
Issue: Lower than expected or no response to this compound.
-
Possible Cause 1: Partial Agonism.
-
Explanation: this compound is a partial agonist and will not produce the same maximal response as a full agonist like quisqualate.[1] The expected maximal response is approximately 50% of that induced by a saturating concentration of quisqualate.[1]
-
Solution: Always include a full agonist concentration-response curve in your experiment as a positive control to contextualize the partial agonism of this compound.
-
-
Possible Cause 2: Cell Line and Receptor Expression.
-
Explanation: The level of receptor expression in your cell line can significantly impact the observed response. Low receptor expression may lead to a diminished signal, especially for a partial agonist.
-
Solution: Ensure your cell line has a robust expression of mGlu5 receptors. If using transient transfection, optimize transfection efficiency. Consider using a stable cell line for more consistent results.
-
-
Possible Cause 3: Assay Conditions.
-
Explanation: The concentration of lithium chloride (LiCl), incubation times, and cell density can all affect the outcome of an IP accumulation assay.
-
Solution: Optimize the LiCl concentration (typically 10-30 mM) and ensure sufficient pre-incubation time (at least 30 minutes) to inhibit inositol monophosphatase. Optimize cell seeding density to ensure a healthy monolayer on the day of the experiment.
-
Guide 2: Calcium Mobilization Assay
Issue: Inconsistent or noisy calcium signals.
-
Possible Cause 1: Dye Loading and Leakage.
-
Explanation: Inconsistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM) or dye leakage from the cells can lead to high background fluorescence and variability.
-
Solution: Optimize dye loading time and temperature. Ensure the use of an anion-exchange inhibitor like probenecid (B1678239) in the assay buffer to prevent dye leakage.
-
-
Possible Cause 2: Cell Health.
-
Explanation: Unhealthy or dying cells will have compromised calcium homeostasis, leading to erratic signals.
-
Solution: Ensure cells are healthy and not overgrown. Perform assays on cells that are at an optimal confluency (typically 80-90%).
-
-
Possible Cause 3: Antagonist Activity in Serum.
-
Explanation: Components in serum can sometimes have antagonistic effects on GPCRs.
-
Solution: Consider a serum-starvation step for a few hours before the assay to reduce potential interference.
-
Guide 3: Radioligand Binding Assay
Issue: High non-specific binding.
-
Possible Cause 1: Radioligand Concentration.
-
Explanation: Using a radioligand concentration that is too high can increase non-specific binding.
-
Solution: Use a radioligand concentration at or below its Kd value for the receptor.
-
-
Possible Cause 2: Inadequate Washing.
-
Explanation: Insufficient washing of the filters after incubation can leave unbound radioligand, contributing to high background.
-
Solution: Optimize the number and volume of washes with ice-cold buffer to effectively remove unbound radioligand without causing significant dissociation of the bound ligand.
-
-
Possible Cause 3: Filter Binding.
-
Explanation: Some radioligands can bind non-specifically to the filter material.
-
Solution: Pre-soak the filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Experimental Protocols
Protocol 1: Inositol Phosphate (IP) Accumulation Assay
This protocol is based on the methodology used for the initial characterization of this compound's activity at mGlu5 receptors.[1]
Workflow for Inositol Phosphate Accumulation Assay
Workflow for Inositol Phosphate Accumulation Assay
Materials:
-
LLC-PK1 cells stably expressing rat mGlu5a or mGlu5b receptors
-
24-well culture plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
[3H]myo-inositol
-
Assay buffer (e.g., HBSS)
-
Lithium chloride (LiCl)
-
This compound and other test compounds
-
Perchloric acid
-
Anion-exchange columns (e.g., Dowex AG1-X8)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed the mGlu5-expressing LLC-PK1 cells into 24-well plates and grow them to near confluency.
-
Labeling: Replace the growth medium with a medium containing [3H]myo-inositol and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Washing: Wash the cells with assay buffer to remove unincorporated [3H]myo-inositol.
-
Pre-incubation: Pre-incubate the cells with assay buffer containing LiCl (e.g., 10-30 mM) for 30 minutes at 37°C.
-
Stimulation: Add varying concentrations of this compound or a control agonist (e.g., quisqualate) and incubate for an appropriate time (e.g., 45 minutes) at 37°C.
-
Lysis: Terminate the incubation by aspirating the medium and lysing the cells with ice-cold perchloric acid.
-
Separation: Neutralize the cell lysates and separate the inositol phosphates from free inositol using anion-exchange chromatography.
-
Quantification: Elute the [3H]inositol phosphates and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 and maximal response for each compound.
Note: This is a generalized protocol. Specific timings, concentrations, and reagents may need to be optimized for your experimental setup.
References
Ensuring specificity of (S)-4C3HPG in complex neural circuits
Welcome to the technical support center for researchers utilizing (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help ensure the specificity of this compound in your complex neural circuit experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a phenylglycine derivative that acts as a mixed antagonist for Group I metabotropic glutamate (B1630785) receptors (mGluRs) and an agonist for Group II mGluRs.[1][2] Specifically, it is recognized as an antagonist of mGluR1a and an agonist of mGluR2.[3][4] This dual activity allows it to modulate glutamatergic signaling in a complex manner, which can be beneficial in various experimental models, such as studies on excitotoxicity and Parkinsonian-like muscle rigidity.[1][5]
Q2: How does the dual activity of this compound affect downstream signaling pathways? this compound's mechanism involves two distinct G-protein-coupled pathways:
-
As a Group I (mGluR1) antagonist, it blocks the receptor's coupling to the Gq/11 family of G-proteins.[6][7] This inhibits the activation of phospholipase C (PLC), which would normally lead to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing intracellular calcium mobilization and protein kinase C (PKC) activation.
-
As a Group II (mGluR2) agonist, it promotes the receptor's coupling to the Gi/o family of G-proteins.[6][8] This activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8]
Q3: Is this compound selective for specific mGluR subtypes? this compound exhibits selectivity for certain mGluR subtypes. It is a potent antagonist at mGluR1 and an effective agonist at mGluR2.[2] Studies have shown a clear rank order of agonist potency for mGluR2, with L-glutamate being more potent than this compound.[2] It has little to no agonist activity at mGluR1 or mGluR4.[2] However, like many pharmacological agents, absolute specificity is not guaranteed, and off-target effects should be experimentally evaluated.
Troubleshooting Guide
Q1: I am observing unexpected or inconsistent effects in my experiments. What are potential causes when using this compound? Inconsistent results can arise from several factors. First, repeat the experiment to rule out random human error.[9] If the issue persists, consider the following:
-
Compound Stability: Ensure the compound has been stored correctly and that the solution is freshly prepared. Degradation can lead to reduced potency.
-
Off-Target Effects: this compound is known to be an agonist of GluR2, an ionotropic glutamate receptor.[3][4] This action is independent of its effects on metabotropic receptors and could confound results in circuits where GluR2 is expressed.
-
Complex Circuitry: In a complex neural circuit, the net effect of mGluR1 antagonism and mGluR2 agonism can be difficult to predict. The blockade of mGluR1 in one cell type might be counteracted or enhanced by the activation of mGluR2 in another synaptically connected cell.[10][11]
-
Experimental Conditions: Factors like pH, buffer composition, and the presence of endogenous glutamate can influence the drug's activity. Ensure all experimental parameters are consistent.[12]
Q2: How can I experimentally distinguish between the mGluR1 antagonist and mGluR2 agonist effects of this compound? To isolate the specific receptor-mediated effects, a combination of control experiments is essential:
-
To Isolate mGluR1 Antagonism: Co-apply this compound with a potent Group I mGluR agonist (e.g., DHPG). The specific effect of this compound as an antagonist should be a reduction in the response elicited by the agonist.
-
To Isolate mGluR2 Agonism: Apply this compound in the presence of a selective Group I mGluR antagonist (e.g., (+)-MCPG) to block its effects at mGluR1.[5] The remaining observed effect can be more confidently attributed to mGluR2 activation.
-
Use Selective Compounds: Compare the effects of this compound with those of a highly selective Group I antagonist and a highly selective Group II agonist in parallel experiments. This will help parse the contribution of each pathway to the overall physiological outcome.
Q3: The potency of this compound in my assay seems lower than reported. What could be the problem? Potency is a measure of the concentration required to produce an effect.[13][14][15][16] A perceived decrease in potency can be due to:
-
Receptor Subtype Expression: The level and subtype of mGluR expression in your specific cell line or tissue preparation may differ from those in published reports.
-
Assay Conditions: The sensitivity of your assay (e.g., calcium mobilization vs. GTPγS binding) can influence the measured EC50 or IC50 values.
-
Presence of Endogenous Ligands: High concentrations of endogenous glutamate in your preparation can compete with this compound, making it appear less potent.[17]
-
Solution Integrity: Verify the concentration and integrity of your this compound stock solution.
Q4: How do I control for the known off-target effect of this compound on ionotropic GluR2 receptors? To confirm that your observed effect is not mediated by ionotropic GluR2 receptors, you can perform the following control:
-
Use Ionotropic Receptor Antagonists: Conduct your experiment in the presence of broad-spectrum ionotropic glutamate receptor antagonists, such as DNQX (for AMPA/kainate receptors) and AP5 (for NMDA receptors).[18] If the effect of this compound persists, it is more likely mediated by its action on metabotropic receptors.
Quantitative Data Summary
The following table summarizes the pharmacological profile of this compound at different mGluR subtypes based on available literature. Potency is presented as a rank order, as specific EC50/IC50 values can vary significantly between different assay systems.
| Receptor Subtype | Group | Action | Relative Potency/Efficacy | Citation |
| mGluR1a | Group I | Antagonist | Potent antagonist, blocks L-glutamate action. | [2][3] |
| mGluR2 | Group II | Agonist | Effective agonist. Potency: L-glutamate > this compound. | [2][8] |
| mGluR4 | Group III | No Agonist Activity | No definite agonist activity observed. | [2] |
Experimental Protocols
Protocol 1: Validating mGluR1 Antagonism via Intracellular Calcium Mobilization Assay
This protocol assesses the ability of this compound to antagonize the function of mGluR1, which canonically couples to Gq and leads to calcium release.
-
Cell Culture: Plate HEK293 cells stably expressing rat mGluR1 in a 96-well black, clear-bottom plate. Culture overnight to allow for cell adherence.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C, following the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound. Also, prepare a solution of a Group I agonist (e.g., DHPG) at its approximate EC80 concentration.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes. Include a vehicle control.
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the DHPG solution to all wells and immediately begin recording fluorescence intensity (e.g., every second for 60-90 seconds).[19]
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response of the DHPG-only control. Plot the normalized response against the log concentration of this compound to determine the IC50 value.
Protocol 2: Confirming mGluR2 Agonism via [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of Gi/o-coupled receptors like mGluR2 by quantifying the binding of a non-hydrolyzable GTP analog.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing mGluR2 or from brain tissue known to be rich in mGluR2 (e.g., cerebral cortex).[8]
-
Assay Buffer: Prepare a GTP binding buffer containing HEPES, MgCl₂, and NaCl.
-
Reaction Mixture: In each tube, combine the cell membranes, GDP, and varying concentrations of this compound. Include a basal control (no agonist) and a positive control (e.g., L-glutamate).
-
Initiate Reaction: Add [³⁵S]GTPγS to each tube to start the reaction. Incubate at 30°C for 60 minutes.[20]
-
Terminate Reaction: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the basal binding from all values. Express the data as a percentage of the maximal stimulation achieved with the positive control agonist. Plot the percentage stimulation against the log concentration of this compound to determine the EC50 and Emax values.
Visualizations: Pathways and Workflows
Caption: Dual action of this compound on Group I and Group II mGluR pathways.
References
- 1. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine (this compound) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 10. Acute off-target effects of neural circuit manipulations [ideas.repec.org]
- 11. Acute off-target effects of neural circuit manipulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. youtube.com [youtube.com]
- 16. uniba.it [uniba.it]
- 17. Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands and G Proteins Coupled to Phospholipase C or TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S)-4C3HPG and (+)-MCPG in Metabotropic Glutamate Receptor Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) and (+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG), two widely utilized antagonists in the study of metabotropic glutamate (B1630785) receptors (mGluRs). This document summarizes their pharmacological profiles, supported by experimental data, and details the methodologies used in key experiments to facilitate the design and interpretation of future research.
Introduction to mGluR Antagonists
Metabotropic glutamate receptors are G-protein coupled receptors that play crucial modulatory roles in the central nervous system. Their involvement in numerous physiological and pathological processes has made them attractive targets for therapeutic intervention. Phenylglycine derivatives, such as this compound and (+)-MCPG, were among the earliest developed competitive antagonists for these receptors and have been instrumental in elucidating the function of different mGluR subtypes.
Pharmacological Profile Comparison
This compound and (+)-MCPG exhibit distinct pharmacological profiles, which is critical for their selection in specific experimental contexts. This compound is characterized by its mixed activity, acting as an antagonist at Group I mGluRs, specifically mGluR1a, and as an agonist at the Group II mGluR2 subtype.[1][2] In contrast, (+)-MCPG is a broad-spectrum antagonist for Group I and Group II mGluRs, though its potency varies across the different receptor subtypes.
Quantitative Data Summary
The following tables summarize the potency of this compound and (+)-MCPG at various mGluR subtypes as determined by in vitro assays.
Table 1: Potency of this compound at mGluR Subtypes
| mGluR Subtype | Assay Type | Potency (IC₅₀/EC₅₀) | Reference |
| mGluR1a | Phosphoinositide Hydrolysis (Antagonist) | IC₅₀: 15 ± 3 µM | [1] |
| mGluR1a | [³H]glutamate Binding (Antagonist) | EC₅₀: 5 ± 1 µM | [1] |
| mGluR2 | Forskolin-stimulated cAMP formation (Agonist) | EC₅₀: 21 ± 4 µM | [1] |
| mGluR4a | Forskolin-stimulated cAMP formation | No effect | [1] |
Table 2: Potency of (+)-MCPG at mGluR Subtypes
| mGluR Subtype | Assay Type | Potency (Kᵦ/IC₅₀) | Reference |
| mGluR1 | Phosphoinositide Hydrolysis (vs. ACPD) | Kᵦ: 123 µM | [3] |
| mGluR1 | Phosphoinositide Hydrolysis (vs. glutamate) | Kᵦ: 542 µM | [3] |
| mGluR5 | Phosphoinositide Hydrolysis (vs. ACPD) | Kᵦ: 153 µM | [3] |
| mGluR5 | Phosphoinositide Hydrolysis (vs. glutamate) | Kᵦ: >2 mM | [3] |
Signaling Pathways
The differential actions of this compound and (+)-MCPG can be understood by examining the signaling pathways they modulate.
Group I mGluR Signaling (mGluR1/5)
Group I mGluRs are coupled to Gαq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Both this compound and (+)-MCPG can antagonize this pathway at mGluR1.
Group II mGluR Signaling (mGluR2/3)
Group II mGluRs are coupled to Gαi/o proteins, which inhibit adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This compound acts as an agonist at mGluR2, thus activating this inhibitory pathway, while (+)-MCPG can antagonize it.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and (+)-MCPG are provided below.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for a receptor.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target mGluR in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
On the day of the assay, thaw and resuspend the membrane preparation in the final assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]glutamate), and varying concentrations of the unlabeled competitor (this compound or (+)-MCPG).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the competitor concentration to generate a competition curve and calculate the IC₅₀ value.
-
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the functional activity of Gq-coupled receptors like Group I mGluRs.
-
Cell Culture and Labeling:
-
Culture cells expressing the target mGluR (e.g., CHO or BHK cells) in 96-well plates.
-
Incubate the cells overnight with myo-[³H]inositol to label the phosphoinositide pools.
-
-
Assay Procedure:
-
Wash the cells with a physiological buffer (e.g., Locke's buffer).
-
Pre-incubate the cells with or without the antagonist (this compound or (+)-MCPG) for a defined period (e.g., 20 minutes).
-
Stimulate the cells with an mGluR agonist (e.g., glutamate or quisqualate) for a specific duration (e.g., 40 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
-
Extraction and Measurement:
-
Neutralize the samples and apply them to an anion-exchange chromatography column.
-
Elute the inositol phosphates (IPs) with a suitable buffer.
-
Quantify the radioactivity of the eluted IPs using a scintillation counter.
-
-
Data Analysis:
-
Express the results as a percentage of the basal IP accumulation.
-
For antagonist studies, construct dose-response curves in the presence and absence of the antagonist to determine the IC₅₀ or Kᵦ value.
-
Electrophysiology in Brain Slices
This technique is used to measure the effects of mGluR antagonists on neuronal activity.
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with an ice-cold, oxygenated protective solution (e.g., NMDG-aCSF).
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired region (e.g., hippocampus or cortex) using a vibratome in the same protective solution.
-
Transfer the slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) at a physiological temperature (e.g., 32-34°C) for a recovery period (e.g., >1 hour).
-
-
Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF.
-
Perform whole-cell patch-clamp or field potential recordings from individual neurons or neuronal populations.
-
Establish a stable baseline recording.
-
Bath-apply the mGluR antagonist (this compound or (+)-MCPG) at a known concentration.
-
Apply an mGluR agonist to elicit a response and observe the effect of the antagonist.
-
-
Data Analysis:
-
Analyze changes in membrane potential, firing rate, synaptic currents, or field potentials before, during, and after drug application.
-
Calcium Imaging in Primary Neurons
This method visualizes changes in intracellular calcium concentration, a downstream effect of Group I mGluR activation.
-
Cell Culture:
-
Prepare primary neuronal cultures from embryonic rodent brain tissue (e.g., cortex or hippocampus).
-
Plate the neurons on coated coverslips and maintain them in a suitable culture medium.
-
-
Dye Loading:
-
Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.
-
-
Imaging:
-
Mount the coverslip on an inverted fluorescence microscope equipped with a camera.
-
Perfuse the cells with a physiological solution.
-
Establish a baseline fluorescence recording.
-
Apply the mGluR antagonist followed by an agonist and record the changes in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) to determine the relative change in intracellular calcium concentration.
-
Compare the amplitude and kinetics of the calcium transients in the presence and absence of the antagonist.
-
Conclusion
This compound and (+)-MCPG are valuable pharmacological tools for investigating the roles of metabotropic glutamate receptors. Their distinct profiles—this compound as a mixed mGluR1a antagonist/mGluR2 agonist and (+)-MCPG as a broad-spectrum Group I/II antagonist—necessitate careful consideration for experimental design. The choice between these compounds will depend on the specific mGluR subtypes and signaling pathways under investigation. The detailed experimental protocols provided in this guide are intended to assist researchers in performing and interpreting studies utilizing these important mGluR antagonists.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-4C3HPG and LY354740 as mGluR2 Agonists
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparison of two prominent metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonists: (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) and LY354740. We present a comprehensive overview of their efficacy, supported by experimental data, to aid in the selection of the most suitable compound for specific research applications.
Introduction to mGluR2 Agonists
Metabotropic glutamate receptor 2 (mGluR2) is a G protein-coupled receptor that plays a crucial role in modulating neuronal excitability and synaptic transmission. As a member of the group II mGluRs, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This mechanism has made mGluR2 a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and epilepsy. This compound and LY354740 are two agonists that have been instrumental in elucidating the function of mGluR2, though they exhibit distinct pharmacological profiles.
Quantitative Comparison of Efficacy
The efficacy of this compound and LY354740 as mGluR2 agonists has been characterized through various in vitro assays. The following tables summarize the key quantitative data for each compound.
Table 1: Potency in Functional Assays (Inhibition of cAMP Formation)
| Compound | Receptor | Assay System | EC50 | Reference |
| This compound | mGluR2 | BHK cells | 21 ± 4 µM | [1] |
| LY354740 | Human mGluR2 | RGT cells | 5.1 ± 0.3 nM | |
| LY354740 | Human mGluR3 | RGT cells | 24.3 ± 0.5 nM |
Table 2: Binding Affinity (Ki)
| Compound | Receptor | Ki | Reference |
| LY354740 | mGluR2 | 99 nM | |
| LY354740 | mGluR3 | 94 nM |
(Note: Specific Ki values for this compound at mGluR2 were not prominently available in the reviewed literature)
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these agonists, the following diagrams illustrate the mGluR2 signaling pathway and standard experimental workflows.
Caption: mGluR2 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing mGluR2. This typically involves homogenization of the cells/tissue in a buffered solution followed by centrifugation to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated in a buffered solution containing a fixed concentration of a radiolabeled mGluR2/3 ligand (e.g., [3H]LY354740) and varying concentrations of the unlabeled test compound (this compound or LY354740).
-
Separation: After incubation to allow binding to reach equilibrium, the reaction is terminated, and bound radioligand is separated from free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. Non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to activate the Gαi/o-coupled mGluR2, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Cell Culture: Cells stably or transiently expressing the mGluR2 receptor are cultured in appropriate media.
-
Cell Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are stimulated with an adenylyl cyclase activator, such as forskolin, to elevate basal cAMP levels.
-
Agonist Treatment: The cells are then treated with varying concentrations of the test agonist (this compound or LY354740).
-
Cell Lysis and cAMP Measurement: Following incubation with the agonist, the cells are lysed, and the intracellular cAMP concentration is determined using a variety of methods, including competitive immunoassays (e.g., ELISA, HTRF) or reporter gene assays.
-
Data Analysis: The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP production. A dose-response curve is generated, and non-linear regression analysis is used to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.
Discussion and Conclusion
The presented data clearly indicate that LY354740 is a significantly more potent agonist at the human mGluR2 than this compound . With an EC50 in the low nanomolar range, LY354740 is several orders of magnitude more potent than this compound, which has an EC50 in the micromolar range.[1] This substantial difference in potency is a critical factor for in vitro and in vivo experimental design.
LY354740 also exhibits high selectivity for group II mGluRs (mGluR2 and mGluR3) over other mGluR subtypes. In contrast, this compound also functions as an antagonist at mGluR1a, which could lead to confounding effects in experimental systems where multiple mGluR subtypes are expressed.[1]
References
Validating (S)-4C3HPG's Dual Activity: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Carboxy-3-hydroxyphenylglycine, or (S)-4C3HPG, is a potent neuroactive compound with a dual mechanism of action, functioning as a competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) and an agonist of mGluR2.[1][2][3] This unique pharmacological profile makes it a valuable tool for dissecting the roles of these receptors in various physiological and pathological processes, including neuroprotection and the modulation of seizure activity. This guide provides a comparative analysis of this compound's effects, validated through experimental data, with a focus on the insights gained from genetic knockout models.
Performance Comparison: this compound in Wild-Type vs. Knockout Models
The neuroprotective effects of this compound have been investigated in models of excitotoxicity. A key approach to validating its mechanism of action involves the use of genetic knockout mice, where the absence of a specific receptor subtype can confirm or rule out its involvement.
Further evidence for its dual action comes from in vitro studies on recombinant cell lines and in vivo studies in wild-type animals.
Table 1: In Vitro Activity of this compound at mGluR Subtypes
| Receptor Subtype | Cell Line | Assay | Effect of this compound | Potency (IC50 / EC50) |
| mGluR1a | BHK | Glutamate-stimulated phosphoinositide hydrolysis | Antagonist | 15 ± 3 µM |
| mGluR2 | BHK | Forskolin-stimulated cAMP formation | Agonist | 21 ± 4 µM |
| mGluR4a | BHK | - | No effect | - |
Data sourced from Thomsen C, et al. (1994).[5]
Table 2: In Vivo Anticonvulsant Activity of this compound in Wild-Type Mice
| Animal Model | Seizure Type | Administration Route | Effect | ED50 |
| DBA/2 Mice | Audiogenic-induced clonic convulsions | Intracerebroventricular | Antagonism | 76 nmol per mouse |
| DBA/2 Mice | Audiogenic-induced tonic convulsions | Intracerebroventricular | Antagonism | 110 nmol per mouse |
Data sourced from Thomsen C, et al. (1994).[5]
Experimental Methodologies
The validation of this compound's activity relies on robust experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
NMDA-Induced Excitotoxicity in Murine Cortical Cultures
This in vitro assay assesses the neuroprotective potential of compounds against glutamate-induced neuronal death.
-
Cell Culture: Primary cortical neurons are prepared from embryonic day 16 fetal mice. The cortical tissue is dissected, and the cells are dissociated. These cells are then plated on polyornithine-coated multiwell plates and cultured in a suitable medium.[6]
-
Induction of Excitotoxicity: After a period of in vitro maturation (typically 13-15 days), the neuronal cultures are exposed to a toxic concentration of N-methyl-D-aspartate (NMDA), a glutamate receptor agonist. This exposure is usually brief (e.g., 5-10 minutes) and is performed in a controlled salt solution.[7]
-
Treatment: this compound or other test compounds are applied to the cultures before, during, or after the NMDA challenge to assess their protective effects.
-
Assessment of Neuronal Viability: Neuronal death is quantified 24 hours after the NMDA insult. A common method is to measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell damage. Alternatively, cells can be stained with dyes that differentiate between live and dead cells.[7]
Audiogenic Seizures in DBA/2 Mice
This in vivo model is used to evaluate the anticonvulsant properties of compounds.
-
Animal Model: DBA/2 mice are a strain that is genetically susceptible to sound-induced (audiogenic) seizures.
-
Compound Administration: this compound is administered to the mice, typically via intracerebroventricular (i.c.v.) injection to ensure it reaches the central nervous system.
-
Seizure Induction: Following a set period after drug administration, the mice are exposed to a high-intensity acoustic stimulus (e.g., a loud bell or siren) to induce seizures.
-
Behavioral Observation: The occurrence and severity of different seizure phases (clonic and tonic convulsions) are observed and scored. The dose of the compound required to protect 50% of the animals from seizures (ED50) is then calculated.[5]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Signaling Pathways of mGluR1 and mGluR2
This compound's dual activity targets two distinct signaling cascades. Its antagonism of mGluR1 blocks the Gq-coupled pathway, while its agonism of mGluR2 activates the Gi/o-coupled pathway.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Validating Neuroprotection
The process of validating the neuroprotective effects of this compound using knockout models follows a structured workflow.
Caption: Workflow for excitotoxicity experiments.
References
- 1. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGlu receptor ligand this compound protects neurons after global ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Metabotropic Glutamate Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-4C3HPG and Other Phenylglycine Derivatives for mGluR Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) with other key phenylglycine derivatives, focusing on their pharmacological activity at metabotropic glutamate (B1630785) receptors (mGluRs). The information presented is supported by experimental data to aid in the selection of appropriate research tools for studies related to neuroscience and pharmacology.
Introduction to this compound and Phenylglycine Derivatives
This compound is a notable phenylglycine derivative that exhibits a dual mechanism of action, acting as a competitive antagonist at Group I mGluRs (specifically mGluR1a) and an agonist at Group II mGluRs.[1][2][3] This mixed pharmacology makes it a unique tool for dissecting the complex roles of mGluR subtypes in various physiological and pathological processes. Phenylglycine derivatives, as a class, have been instrumental in the characterization of mGluR subtypes due to their diverse and often selective activities. This guide compares this compound to other widely used phenylglycine derivatives: (S)-4-Carboxyphenylglycine ((S)-4CPG), (+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG), and (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG).
Comparative Pharmacological Data
The following table summarizes the quantitative data on the potency and efficacy of this compound and its counterparts at various mGluR subtypes. The data is compiled from studies employing phosphoinositide (PI) hydrolysis assays for Group I mGluRs and cAMP accumulation assays for Group II mGluRs.
| Compound | Receptor Subtype | Activity | Potency (IC50/EC50) | Reference |
| This compound | mGluR1α | Antagonist | IC50: 19-50 µM | [4] |
| mGluR5a | Antagonist | IC50: 53-280 µM | [4] | |
| mGluR2 | Agonist | - | [1] | |
| (S)-4CPG | mGluR1α | Antagonist | IC50: 4-72 µM | [4] |
| mGluR5a | Antagonist | IC50: 150-156 µM | [4] | |
| mGluR2 | Agonist | EC50: 500 µM | [5] | |
| (+)-MCPG | mGluR1α | Antagonist | IC50: 29-100 µM | [4] |
| mGluR5a | Antagonist | IC50: 115-210 µM | [4] | |
| Group I/II | Antagonist | - | ||
| CHPG | mGluR5 | Agonist | EC50: ~60 µM | |
| mGluR1 | Agonist | EC50: 39-80 µM |
Signaling Pathways and Experimental Workflow
To understand the functional data presented, it is crucial to visualize the underlying signaling pathways and the experimental procedures used for their characterization.
Group I and II mGluR Signaling Pathways
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).
Group II mGluRs (mGluR2 and mGluR3), on the other hand, are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow: Phosphoinositide (PI) Hydrolysis Assay
The PI hydrolysis assay is a common method to quantify the activity of Group I mGluR ligands. The workflow involves labeling cells with a radioactive precursor of phosphoinositides, stimulating the receptors with agonists in the presence or absence of antagonists, and then measuring the accumulation of radioactive inositol phosphates.
Detailed Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay for Group I mGluRs
This protocol is a generalized procedure based on methodologies described in the cited literature for measuring agonist-induced PI hydrolysis in cells expressing mGluR1α or mGluR5a.[4]
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media and stably or transiently transfected with the cDNA for the desired mGluR subtype (e.g., human mGluR1α or mGluR5a).
-
Cell Labeling: Cells are seeded into 24-well plates and incubated for 18-24 hours with medium containing [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Assay:
-
The labeling medium is removed, and the cells are washed with a buffer (e.g., HEPES-buffered saline).
-
A buffer containing LiCl is added to the cells. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates.
-
For antagonist studies, cells are pre-incubated with various concentrations of the antagonist (e.g., this compound, (S)-4CPG, (+)-MCPG) for a defined period.
-
The agonist (e.g., quisqualate) is then added at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for a specific time (e.g., 45 minutes).
-
-
Extraction and Measurement:
-
The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid).
-
The cell lysates are collected, and the inositol phosphates are separated from free inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
The radioactivity of the eluted inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis: The amount of [³H]-inositol phosphate (B84403) accumulation is expressed as a percentage of the response to the agonist alone. IC₅₀ values for the antagonists are determined by non-linear regression analysis of the concentration-response curves.
cAMP Accumulation Assay for Group II mGluRs
This protocol is a generalized method for assessing the agonist or antagonist activity at Gi/o-coupled Group II mGluRs.
-
Cell Culture and Transfection: CHO cells stably expressing the mGluR of interest (e.g., mGluR2) are cultured to near confluency in appropriate multi-well plates.
-
Assay:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To measure agonist activity, cells are incubated with varying concentrations of the test compound (e.g., this compound, (S)-4CPG) in the presence of forskolin (B1673556) (an adenylyl cyclase activator). The agonist will inhibit the forskolin-stimulated cAMP accumulation.
-
To measure antagonist activity, cells are pre-incubated with the antagonist before the addition of a known agonist (e.g., glutamate) and forskolin.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, which is typically based on competitive binding principles (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis: The amount of cAMP produced is measured, and EC₅₀ values for agonists or IC₅₀ values for antagonists are calculated from the respective concentration-response curves.
Conclusion
This compound stands out as a valuable pharmacological tool due to its mixed antagonist/agonist profile at Group I and Group II mGluRs, respectively. As the data indicates, it is a moderately potent antagonist at mGluR1α and mGluR5a. In comparison, (S)-4CPG and (+)-MCPG exhibit similar antagonist profiles at Group I receptors. For researchers investigating the roles of both Group I and Group II mGluRs, this compound offers a unique advantage. Conversely, for studies requiring more selective antagonism of Group I receptors without concomitant activation of Group II receptors, other derivatives might be more suitable. The choice of compound should be guided by the specific research question and the mGluR subtype(s) of interest. The experimental protocols provided herein offer a foundation for the in vitro characterization of such compounds.
References
- 1. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands and G Proteins Coupled to Phospholipase C or TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of (S)-4C3HPG Effects with RNA Sequencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a potent and selective ligand with a dual mechanism of action, acting as an antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a) and an agonist of the metabotropic glutamate receptor 2 (mGluR2). This unique pharmacological profile positions this compound as a valuable tool for dissecting the complex signaling pathways regulated by these receptors and as a potential therapeutic agent for neurological and psychiatric disorders. While extensive electrophysiological and behavioral studies have characterized the effects of this compound, a comprehensive understanding of its impact on global gene expression through RNA sequencing (RNA-seq) is crucial for a complete mechanistic understanding and for identifying novel biomarkers and therapeutic targets.
This guide provides a comparative framework for researchers interested in cross-validating the effects of this compound with RNA sequencing. Due to the current lack of publicly available RNA-seq data specifically for this compound, this guide will focus on the established signaling pathways of its targets, mGluR1a and mGluR2, and present a template for comparison with alternative selective modulators of these receptors for which transcriptomic data may be available.
Comparative Analysis of Signaling and Potential Transcriptomic Outcomes
The dual action of this compound on mGluR1a and mGluR2 results in a unique modulation of downstream signaling cascades. Understanding these pathways is key to predicting and interpreting the results of RNA sequencing experiments.
| Target Receptor | Action of this compound | Primary Signaling Pathway | Key Downstream Effectors | Predicted Transcriptomic Consequences | Alternative Compounds for Comparison |
| mGluR1a | Antagonist | Inhibition of Gαq/11-PLC-IP3/DAG pathway | ↓ Phospholipase C (PLC), ↓ Inositol Trisphosphate (IP3), ↓ Diacylglycerol (DAG), ↓ Protein Kinase C (PKC), ↓ Intracellular Ca2+ release, ↓ MAPK/ERK pathway activity | Downregulation of genes involved in neuronal plasticity, synaptogenesis, and inflammatory responses. Potential upregulation of genes suppressed by mGluR1a activity. | Antagonists: CPCCOEt, LY367385, JNJ16259685, Bay36-7620[1][2] |
| mGluR2 | Agonist | Activation of Gαi/o pathway | ↓ Adenylyl Cyclase, ↓ cyclic AMP (cAMP), Modulation of K+ and Ca2+ channels | Upregulation of genes associated with neuroprotection and synaptic depression. Downregulation of cAMP-responsive genes. | Agonists: LY379268, LY354740, LY404039[3][4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental approach for their validation, the following diagrams are provided.
This compound Mechanism of Action
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for RNA Sequencing Analysis
Caption: A typical experimental workflow for RNA-seq analysis.
Experimental Protocols
A standardized protocol is essential for reproducible RNA-seq results. Below is a general methodology that can be adapted for studying the effects of this compound and its alternatives.
Cell Culture and Treatment
-
Cell Line: Select a neuronal cell line endogenously expressing mGluR1a and mGluR2 (e.g., primary cortical neurons, SH-SY5Y).
-
Treatment: Treat cells with a predetermined optimal concentration of this compound, an alternative compound, or vehicle control for a specified time course (e.g., 6, 12, 24 hours). Include a sufficient number of biological replicates for statistical power.
RNA Extraction
-
Lysis: Lyse cells using a suitable lysis buffer (e.g., TRIzol).
-
Extraction: Perform RNA extraction using a standard protocol such as phenol-chloroform extraction followed by column purification (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
RNA-seq Library Preparation
-
rRNA Depletion: Remove ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.
-
Fragmentation: Fragment the RNA to a suitable size for sequencing.
-
cDNA Synthesis: Synthesize first and second-strand cDNA from the fragmented RNA.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
Amplification: Amplify the library using PCR.
-
Quality Control: Validate the final library size and concentration.
Sequencing
-
Platform: Perform sequencing on a high-throughput platform such as the Illumina NovaSeq or HiSeq.
-
Read Length and Depth: Choose appropriate read length (e.g., 2x150 bp paired-end) and sequencing depth based on the research question and genome size.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.[5]
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome or transcriptome using aligners such as STAR or HISAT2.[5]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between treatment and control groups using packages like DESeq2 or edgeR.[5]
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
Conclusion
While direct RNA sequencing data for this compound is not yet available, a robust framework for its future cross-validation exists. By understanding the distinct signaling pathways of its target receptors, mGluR1a and mGluR2, researchers can predict the transcriptomic consequences of its application. The experimental and analytical workflows outlined in this guide provide a clear path for conducting these crucial experiments. Furthermore, by comparing the effects of this compound with those of selective mGluR1a antagonists and mGluR2 agonists, a deeper understanding of its unique pharmacological profile can be achieved, ultimately accelerating its potential translation into novel therapeutics.
References
- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
A Comparative Guide: (S)-4C3HPG Versus Selective mGluR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) and selective antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compounds for their studies.
Executive Summary
This compound is a dual-action compound, functioning as a competitive antagonist at the mGluR1a subtype and as an agonist at group II metabotropic glutamate receptors (mGluR2/3).[1][2] This contrasts with selective mGluR1 antagonists, such as LY367385 and JNJ16259685, which are designed to specifically block mGluR1 activity with high potency and do not exhibit agonist activity at other mGlu receptors.[3][4] The choice between this compound and a selective mGluR1 antagonist will depend on the specific research question and whether the simultaneous modulation of group II mGluRs is a desired or confounding factor.
Pharmacological Profile Comparison
The following tables summarize the quantitative data on the potency and mechanism of action of this compound and representative selective mGluR1 antagonists.
Table 1: Potency at mGluR1
| Compound | Assay Type | Species | Potency (IC50/Ki) | Reference |
| This compound | Phosphoinositide Hydrolysis | BHK cells expressing mGluR1a | IC50: 15 ± 3 µM | [1] |
| [3H]glutamate Binding | BHK cells expressing mGluR1a | EC50: 5 ± 1 µM | [1] | |
| LY367385 | Phosphoinositide Hydrolysis (Quisqualate-induced) | Recombinant | IC50: 8.8 µM | [3][5] |
| JNJ16259685 | Calcium Mobilization (Glutamate-induced) | Rat mGluR1a | IC50: 3.24 ± 1.00 nM | [4][6] |
| Calcium Mobilization (Glutamate-induced) | Human mGluR1a | IC50: 1.21 ± 0.53 nM | [4] | |
| [3H]R214127 Binding | Rat mGluR1a | Ki: 0.34 ± 0.20 nM | [4] | |
| Inositol (B14025) Phosphate Production | Primary cerebellar cultures | IC50: 1.73 ± 0.40 nM | [4][6] |
Table 2: Mechanism of Action and Selectivity
| Compound | Mechanism at mGluR1 | Selectivity Profile | Reference |
| This compound | Competitive Antagonist | Agonist at mGluR2 (EC50: 21 ± 4 µM) | [1][7] |
| LY367385 | Competitive Antagonist | Selective for mGluR1 over mGluR5 and group II/III mGluRs | [3][8] |
| JNJ16259685 | Non-competitive Antagonist | Highly selective for mGluR1 over mGluR5 and other mGluRs | [4][5] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of mGluR1 antagonism, it is crucial to consider the downstream signaling cascades.
mGluR1 Signaling Pathway
Activation of mGluR1, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various protein kinases.[9][10][11]
Caption: mGluR1 signaling cascade.
Typical Experimental Workflow for Antagonist Characterization
The following diagram illustrates a common workflow for comparing the effects of this compound and selective mGluR1 antagonists on receptor function.
Caption: Experimental workflow for antagonist characterization.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify mGluR1 activity.
-
Cell Culture and Labeling: Baby hamster kidney (BHK) cells stably expressing mGluR1a are cultured in appropriate media.[1] For labeling, cells are incubated overnight with [³H]myo-inositol.
-
Compound Treatment: Cells are washed and pre-incubated with various concentrations of the antagonist (this compound or a selective antagonist) or vehicle for a specified time.
-
Agonist Stimulation: Cells are then stimulated with a known mGluR1 agonist (e.g., glutamate) in the presence of LiCl (to inhibit inositol monophosphatase) for a defined period.
-
Extraction and Quantification: The reaction is terminated, and intracellular IPs are extracted. The amount of [³H]IPs is quantified using anion-exchange chromatography followed by liquid scintillation counting.
-
Data Analysis: The antagonist's potency is determined by generating dose-response curves and calculating the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of mGluR1 activation.
-
Cell Culture and Dye Loading: Cells expressing mGluR1 (e.g., CHO or HEK293 cells) are seeded in microplates.[4] Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: A baseline fluorescence reading is taken. The antagonist at various concentrations is then added to the wells.
-
Agonist Stimulation and Measurement: After a short incubation with the antagonist, an mGluR1 agonist is added, and the change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured, and dose-response curves are generated to calculate the IC50 value for the antagonist.
Electrophysiology
Whole-cell patch-clamp recordings can be used to measure the effects of mGluR1 antagonists on neuronal excitability and synaptic transmission.
-
Slice Preparation: Brain slices (e.g., from the hippocampus or cerebellum) are prepared from rodents.
-
Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are obtained from individual neurons.
-
Drug Application: A stable baseline recording of synaptic currents or membrane potential is established. The mGluR1 antagonist is then bath-applied at a known concentration.
-
Agonist Application and Recording: Following antagonist application, an mGluR1 agonist is applied to the bath, and changes in synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) or membrane potential are recorded.[5]
-
Data Analysis: The ability of the antagonist to block the agonist-induced changes in electrophysiological parameters is quantified.
Conclusion
The primary distinction between this compound and selective mGluR1 antagonists lies in their selectivity profile. This compound offers a unique tool to investigate the combined effects of mGluR1 antagonism and group II mGluR agonism.[2] In contrast, selective mGluR1 antagonists like LY367385 and the highly potent JNJ16259685 are indispensable for studies aiming to isolate the specific roles of mGluR1 in physiological and pathological processes.[3][4] The choice of compound should be carefully considered based on the experimental goals and the potential for off-target effects to influence the results.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptors 1 and 5 differentially regulate CA1 pyramidal cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
(S)-4C3HPG Demonstrates Potent Neuroprotection in Preclinical Stroke Models, Outperforming Several Classes of Neuroprotective Agents
For Immediate Release: A comprehensive analysis of preclinical studies reveals that (S)-4-carboxy-3-hydroxyphenylglycine, or (S)-4C3HPG, a metabotropic glutamate (B1630785) receptor (mGluR) ligand, shows significant promise as a neuroprotective agent in experimental models of ischemic stroke. When compared to other classes of neuroprotective compounds, including NMDA receptor antagonists, GABA receptor agonists, and free radical scavengers, this compound exhibits a superior reduction in infarct volume in a widely used animal model of stroke.
Efficacy of Neuroprotective Agents in Stroke Models
The comparative efficacy of this compound and other neuroprotective agents in reducing brain damage following an ischemic event is summarized below. The data presented are derived from preclinical studies utilizing the middle cerebral artery occlusion (MCAO) model in rats, a standard and well-established model for stroke research.
| Neuroprotective Agent Class | Compound | Dosage | Administration Route | Infarct Volume Reduction (%) | Reference |
| mGluR Ligand | This compound | 1 µmol | Intracerebroventricular | 72.3% | [1] |
| NMDA Receptor Antagonist | MDL-100,453 | 100 mg/kg bolus + infusion | Intravenous | 46.4% | |
| GABA Receptor Agonist | Chlormethiazole | 200 mg/kg | Intraperitoneal | ~50% (in a photothrombotic model) | [2] |
| GABA Receptor Agonist | Diazepam | 10 mg/kg | Intraperitoneal | No significant reduction (in normothermic MCAO model) | [3] |
| Free Radical Scavenger | NXY-059 | 10 mg/kg/h infusion | Intravenous | 59% | |
| Free Radical Scavenger | Edaravone | 3 mg/kg | Intravenous | Dose-dependent reduction |
Detailed Experimental Protocols
To ensure transparency and facilitate the replication of these crucial findings, the experimental protocols for the key studies cited are detailed below.
This compound in a Rat Model of Focal Cerebral Ischemia
-
Animal Model: Male Wistar rats were subjected to focal cerebral ischemia through the permanent occlusion of the middle cerebral artery (MCAO).
-
Drug Administration: A single dose of 1 micromole of this compound was administered via intracerebroventricular injection 5 minutes after the MCAO procedure.[1]
-
Efficacy Endpoint: The primary outcome measured was the infarct size, which was determined 24 hours post-MCAO.[1]
MDL-100,453 in a Rat Model of Focal Cerebral Ischemia
-
Animal Model: Sprague-Dawley rats underwent focal cerebral ischemia induced by the intraluminal suture MCAO method.
-
Drug Administration: Treatment was initiated 30 minutes after the onset of ischemia and consisted of an intravenous bolus of 100 mg/kg MDL-100,453 followed by a 24-hour infusion.
-
Efficacy Endpoint: Infarct volume was calculated after 24 hours of MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Chlormethiazole in a Rat Model of Focal Cerebral Ischemia
-
Animal Model: Focal ischemia was induced in the cerebral cortex of rats using a photochemically induced thrombosis model. This involved the intravenous infusion of the photosensitive dye Rose Bengal followed by illumination of the skull.[2]
-
Drug Administration: Chlormethiazole was administered at a dose of 200 mg/kg via intraperitoneal injection 5 minutes after the induction of ischemia.[2]
-
Efficacy Endpoint: The area of infarcted cortical tissue was measured to assess the neuroprotective effect.[2]
Diazepam in a Rat Model of Transient Focal Cerebral Ischemia
-
Animal Model: Male Wistar rats were subjected to transient MCAO using the intraluminal thread method.
-
Drug Administration: Diazepam (10 mg/kg) or a vehicle was administered intraperitoneally at both 30 and 90 minutes after the start of the MCAO. Body temperature was maintained at 37-38°C.[3]
-
Efficacy Endpoint: Infarct volumes were quantified 2 days after MCAO from T2-weighted magnetic resonance images.[3]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for the development of targeted stroke therapies.
This compound and Metabotropic Glutamate Receptors
This compound is a ligand for metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. As a mixed group I mGluR antagonist and group II mGluR agonist, its neuroprotective effects are likely multifaceted. Activation of group II mGluRs (mGluR2 and mGluR3) is known to be neuroprotective by reducing glutamate release and suppressing excitotoxicity.
References
- 1. The effect of chlormethiazole on neuronal damage in a model of transient focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 receptor antagonist or agonist provides neuroprotection in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam does not reduce infarct size in rats subjected to transient occlusion of the middle cerebral artery when normothermia is maintained - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Utilizing LY341495 to Elucidate the Group II mGluR Agonist Effects of (S)-4C3HPG
For researchers investigating the complex roles of metabotropic glutamate (B1630785) receptors (mGluRs), the phenylglycine derivative (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) presents a unique pharmacological profile. It acts as an antagonist at Group I mGluRs (specifically mGluR1a) while simultaneously serving as an agonist for Group II mGluRs (mGluR2/3).[1][2][3] This dual activity necessitates precise pharmacological tools to isolate and study its effects on specific receptor subtypes.
This guide provides a comprehensive comparison of using the potent and selective antagonist, LY341495, to block the Group II mGluR agonist activity of this compound. We present comparative data, detailed experimental protocols, and a look at alternative antagonists to aid researchers in designing and interpreting their experiments.
Pharmacological Profiles: A Head-to-Head Comparison
A clear understanding of the binding affinities and functional potencies of both this compound and LY341495 across all mGluR subtypes is critical for designing experiments with minimal confounds.
This compound is a moderately potent agonist at mGluR2, while exhibiting antagonist properties at mGluR1.[1][3] Its agonist potency at mGluR2 is surpassed by the endogenous ligand L-glutamate.[1]
LY341495 is an exceptionally potent and selective competitive antagonist for Group II mGluRs (mGluR2 and mGluR3).[4][5] Its antagonist activity at Group II receptors is in the low nanomolar range, while its effects on Group I and Group III receptors occur at micromolar and sub-micromolar concentrations, respectively, providing a wide experimental window for selective Group II blockade.[4][6] The rank order of antagonist potency for LY341495 is generally accepted as mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4.[4]
Table 1: Comparative Potency of this compound and LY341495 at Human mGluR Subtypes
| Receptor Subtype | This compound Activity | This compound Potency (EC₅₀/Kᵢ) | LY341495 Activity | LY341495 Potency (IC₅₀) |
| Group I | Antagonist | |||
| mGluR1a | Antagonist[1][3] | pA₂ = 4.38 (competitive)[1] | Antagonist | 7.8 µM[4][6] |
| mGluR5a | Weak Partial Agonist[7] | - | Antagonist | 8.2 µM[4][6] |
| Group II | Antagonist | |||
| mGluR2 | Agonist[1][2] | EC₅₀ ~ 10 µM[1] | Antagonist | 21 nM[4][6] |
| mGluR3 | Agonist | - | Antagonist | 14 nM[4][6] |
| Group III | Antagonist | |||
| mGluR4 | No Agonist Activity[1] | - | Antagonist | 22 µM[4][6] |
| mGluR7 | - | - | Antagonist | 0.99 µM[4][6] |
| mGluR8 | - | - | Antagonist | 0.17 µM[4][6] |
Note: Potency values are compiled from studies using recombinant human mGluRs expressed in cell lines. Actual values may vary based on the specific assay system and conditions.
Mechanism of Action and Signaling Pathways
Group II mGluRs, including mGluR2 and mGluR3, are canonically coupled to the Gαi/o family of G-proteins.[8] Upon activation by an agonist such as this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] LY341495, acting as a competitive orthosteric antagonist, binds to the same site on the receptor as this compound, thereby preventing this signaling cascade from being initiated.
Figure 1. Group II mGluR signaling pathway and antagonism by LY341495.
Experimental Protocols for Demonstrating Antagonism
While no single study directly reports the blockade of this compound by LY341495, the principle has been firmly established by demonstrating LY341495's potent antagonism of other selective Group II agonists. Below are detailed protocols for two common experimental paradigms.
cAMP Accumulation Assay in a Recombinant Cell Line
This assay directly measures the functional consequence of Group II mGluR activation. The protocol is based on methodologies described for measuring Gαi/o-coupled receptor activity.[4][9]
Objective: To quantify the ability of LY341495 to reverse the this compound-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR2.
-
This compound.
-
LY341495.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).[9]
Protocol:
-
Cell Plating: Plate the mGluR2-expressing cells in 96-well or 384-well plates and grow to ~90% confluency.
-
Pre-incubation with Antagonist: Aspirate the growth medium. Wash cells once with assay buffer. Add varying concentrations of LY341495 (e.g., 0.1 nM to 1 µM) or vehicle to the wells. Incubate for 20-30 minutes at room temperature.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of this compound (typically its EC₈₀) along with a fixed concentration of forskolin (e.g., 1-5 µM) to all wells (except for baseline controls).
-
Incubation: Incubate for 15-30 minutes at 37°C. The forskolin will elevate cAMP levels, while the this compound will attempt to inhibit this rise.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of LY341495. The data should yield a sigmoidal concentration-response curve from which the IC₅₀ value for LY341495 can be calculated.
Figure 2. Experimental workflow for a cAMP accumulation assay.
Electrophysiological Recording in Brain Slices
This method assesses the effect of receptor modulation on synaptic transmission, a key physiological function of presynaptic Group II mGluRs.
Objective: To demonstrate that LY341495 blocks the this compound-induced depression of excitatory postsynaptic potentials (EPSPs).
Materials:
-
Artificial cerebrospinal fluid (aCSF).
-
This compound and LY341495.
-
Electrophysiology rig with stimulating and recording electrodes.
Protocol:
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Baseline Recording: Transfer a slice to the recording chamber. Obtain a stable baseline recording of field EPSPs (fEPSPs) by stimulating an afferent pathway (e.g., Schaffer collaterals in the hippocampus) at a low frequency (e.g., 0.05 Hz).
-
Agonist Application: Perfuse the slice with aCSF containing a known concentration of this compound (e.g., 10-30 µM). This should cause a significant depression of the fEPSP amplitude.[12]
-
Washout: Wash out the agonist with standard aCSF and allow the fEPSP to return to baseline.
-
Antagonist Application: Perfuse the slice with aCSF containing a selective concentration of LY341495 (e.g., 100 nM) for at least 20 minutes.
-
Co-application: While continuing to perfuse with LY341495, re-apply the same concentration of this compound.
-
Data Analysis: Compare the magnitude of fEPSP depression induced by this compound in the absence and presence of LY341495. A successful blockade will result in a significant attenuation of the agonist-induced depression.
Figure 3. Experimental workflow for an electrophysiology experiment.
Comparison with Alternative Antagonists
While LY341495 is often the tool of choice due to its high potency, several other antagonists can be used to block Group II mGluRs. The selection of an antagonist may depend on the specific experimental question, such as the need to differentiate between competitive and non-competitive mechanisms.
Table 2: Comparison of LY341495 with Alternative Group II mGluR Antagonists
| Antagonist | Mechanism | Group II Potency | Selectivity Profile | Key Considerations |
| LY341495 | Competitive Orthosteric[13] | Nanomolar[4] | High selectivity for Group II vs. I & III[4][13] | Gold standard for potent, selective, competitive blockade. May show inverse agonism in some systems.[9] |
| EGLU | Competitive Orthosteric[14] | Micromolar | Good selectivity for Group II. | A less potent alternative to LY341495. |
| (+)-MCPG | Competitive Orthosteric[15] | Micromolar | Broad spectrum; also antagonizes Group I mGluRs.[13][15] | Useful for broad mGluR blockade but not selective for Group II. |
| Dihydrobenzo[16][17] diazepin-2-ones | Non-competitive (NAM)[18] | Nanomolar[18] | Selective for Group II (mGluR2/3).[18] | Binds to an allosteric site; useful for studying non-competitive inhibition. Does not displace LY341495 binding.[18] |
Conclusion
LY341495 stands out as a superior pharmacological tool for selectively blocking the Group II mGluR agonist effects of this compound. Its nanomolar potency and significant selectivity window allow for the confident isolation of Group II receptor-mediated pathways in a variety of experimental models, from recombinant cell lines to complex neuronal circuits. While alternative antagonists exist, LY341495's profile as a competitive antagonist makes it the preferred choice for most applications aimed at directly and potently inhibiting the orthosteric binding site of Group II mGluRs. By using the data and protocols provided in this guide, researchers can effectively dissect the specific contributions of mGluR2 and mGluR3 activation in their systems of interest.
References
- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review | MDPI [mdpi.com]
- 9. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine (this compound) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 18. Redirecting [linkinghub.elsevier.com]
Western Blot Analysis: Unveiling the Downstream Effects of (S)-4C3HPG
A Comparative Guide for Researchers
In the landscape of neuroscience research and drug development, understanding the precise molecular impact of novel compounds is paramount. (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) has emerged as a significant research tool due to its unique pharmacological profile as a competitive antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a) and an agonist of mGluR2. This dual activity allows for the targeted modulation of glutamatergic signaling, a key pathway in neuronal excitability and synaptic plasticity. This guide provides a comparative analysis of the downstream effects of this compound, focusing on Western blot analysis to quantify changes in key signaling proteins, and offers a detailed experimental protocol for researchers.
Performance Comparison: this compound vs. Alternative mGluR Modulators
To elucidate the specific effects of this compound, its downstream signaling profile can be compared with selective agonists and antagonists for mGluR1 and mGluR2. The Mitogen-Activated Protein Kinase (MAPK/ERK) and Protein Kinase B (Akt) pathways are critical downstream cascades regulated by these receptors.
This compound's antagonist action at mGluR1 is expected to attenuate the effects of mGluR1 agonists like (S)-3,5-Dihydrophenylglycine (DHPG), which is known to stimulate the ERK signaling pathway. Conversely, its agonist activity at mGluR2, a Gi/o-coupled receptor, is anticipated to inhibit adenylyl cyclase, leading to potential downstream modulation of both ERK and Akt signaling, often in an inhibitory fashion.
The following table summarizes the expected and observed effects of this compound in comparison to other tool compounds on the phosphorylation of ERK (p-ERK) and Akt (p-Akt), key indicators of pathway activation.
| Compound | Target Receptor(s) | Expected Effect on p-ERK | Expected Effect on p-Akt |
| This compound | mGluR1 Antagonist / mGluR2 Agonist | Decrease (antagonizes mGluR1-mediated activation) or context-dependent modulation (via mGluR2 agonism) | Context-dependent modulation (often inhibitory via mGluR2 agonism) |
| (S)-3,5-DHPG | Group I mGluR Agonist (mGluR1/5) | Increase | Context-dependent increase |
| LY379268 | mGluR2/3 Agonist | Decrease or no change | Decrease or no change |
| LY367385 | mGluR1 Antagonist | Decrease (blocks agonist-induced activation) | Decrease (blocks agonist-induced activation) |
Experimental Data Summary
Table 1: Quantitative Western Blot Analysis of p-ERK Levels
| Treatment | Fold Change in p-ERK/Total ERK (vs. Control) |
| Control (Vehicle) | 1.0 |
| (S)-3,5-DHPG (mGluR1/5 Agonist) | 1.5 - 2.5 |
| This compound + (S)-3,5-DHPG | Expected to be lower than DHPG alone |
| This compound alone | Expected to be at or below control levels |
Note: The data for DHPG is representative of typical findings in the literature. The effects of this compound are projected based on its known pharmacology.
Experimental Protocols
A detailed protocol for investigating the downstream effects of this compound using Western blot analysis is provided below. This protocol is a synthesis of established methods for neuronal cell culture and immunodetection.
Cell Culture and Treatment
-
Cell Seeding: Plate primary neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y, primary cortical neurons) in 6-well plates at a density of 1 x 10^6 cells/well. Culture in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling activity, replace the culture medium with a serum-free medium and incubate for 4-6 hours prior to treatment.
-
Compound Preparation: Prepare stock solutions of this compound and other comparative compounds (e.g., DHPG, LY379268) in a suitable solvent (e.g., sterile water or DMSO). Prepare working dilutions in serum-free medium immediately before use.
-
Treatment: Aspirate the serum-free medium and add the medium containing the desired concentrations of the compounds to the cells. Include a vehicle-only control. Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C in a CO2 incubator.
Protein Extraction
-
Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., 1:1000 dilution), total ERK (e.g., 1:1000 dilution), p-Akt (e.g., 1:1000 dilution), and total Akt (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal for each sample.
Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of mGluR1 and mGluR2 and the dual action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound's downstream effects.
This guide provides a framework for researchers to investigate and compare the downstream cellular effects of this compound. By employing rigorous Western blot analysis and adhering to detailed protocols, the scientific community can further unravel the therapeutic potential of this and other novel neuromodulatory compounds.
Safety Operating Guide
Proper Disposal of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) are paramount for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
This compound is a phenylglycine derivative that acts as a competitive antagonist at group I metabotropic glutamate (B1630785) receptors (mGluRs), particularly mGluR1a, and as an agonist at group II mGluRs.[1][2] Its dual activity makes it a valuable tool in neuroscience research, particularly in studies related to excitotoxicity and epilepsy.[1][3] However, as with all laboratory chemicals, understanding its hazard profile and adhering to strict disposal protocols is crucial.
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound may cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
In case of accidental contact:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
Quantitative Bioactivity Data
The following table summarizes the quantitative pharmacological data for this compound, providing a basis for understanding its biological activity and potential potency.
| Parameter | Receptor Target | Value | Description |
| IC₅₀ | mGluR1a | 15 ± 3 µM | The half-maximal inhibitory concentration against glutamate-stimulated phosphoinositide hydrolysis in cells expressing mGluR1a.[1] |
| EC₅₀ | mGluR1a | 5 ± 1 µM | The half-maximal effective concentration for displacing [³H]glutamate binding from membranes of cells expressing mGluR1a.[1] |
| EC₅₀ | mGluR2 | 21 ± 4 µM | The half-maximal effective concentration for the inhibition of forskolin-stimulated cyclic AMP formation in cells expressing mGluR2.[1] |
| K_B_ | mGluR1α | 29 µM | The equilibrium dissociation constant for the competitive antagonism of (DL)-4C3HPG at mGluR1α, estimated from Schild-plot analysis.[4] |
Proper Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment. It should not be disposed of down the drain or in regular laboratory trash.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste materials containing this compound, including unused solid compound, contaminated solutions, and disposable labware (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.
-
Container Selection: Use a chemically resistant and sealable container appropriate for solid or liquid waste. Ensure the container is in good condition and properly labeled with the words "Hazardous Waste" and the full chemical name: "(S)-4-Carboxy-3-hydroxyphenylglycine".
-
Waste Accumulation: Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Incompatible Materials: Do not mix this compound waste with other incompatible chemical waste streams.
-
Spill Management: In the event of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand). Carefully collect the absorbed material and place it in the designated hazardous waste container. Clean the spill area thoroughly.
-
Institutional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.
Visualizing Key Processes
To further aid in the understanding of this compound's context in research, the following diagrams illustrate its biological mechanism and a typical experimental workflow.
Caption: Signaling pathways of Group I and II metabotropic glutamate receptors and the dual action of this compound.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine (this compound) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This document provides critical safety and logistical information for the use of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), a competitive antagonist at group I mGlu1a/1a receptors and an agonist at group II metabotropic glutamate (B1630785) receptors.[1][2] Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of research outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound requires careful handling to avoid potential health risks. The primary hazards include skin and eye irritation.[3][4] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Prevents eye irritation from dust or splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Protects skin from irritation and absorption.[3][4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be needed for bulk quantities or in case of insufficient ventilation. | Avoids inhalation of dust particles.[3] |
Experimental Protocols: Step-by-Step Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area for handling this compound should be established.
-
Donning PPE: Put on all required personal protective equipment as specified in Table 1.
-
Weighing and Aliquoting:
-
Handle the solid compound in a well-ventilated fume hood to minimize inhalation of any dust.[3]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Remove and properly dispose of or decontaminate PPE.
-
Disposal Plan:
All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[3]
Emergency Procedures
In the event of exposure, immediate action is crucial.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] |
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
